4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWQQVQQVALBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950761-81-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Perylene-3-boronic acid pinacol ester synthesis protocol
An In-Depth Technical Guide to the Synthesis of Perylene-3-boronic acid Pinacol Ester
This guide provides a comprehensive protocol for the synthesis of perylene-3-boronic acid pinacol ester, a key intermediate for the development of advanced organic electronic materials and fluorescent probes. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. The synthesis is presented as a two-step process, beginning with the bromination of perylene to yield 3-bromoperylene, followed by a palladium-catalyzed Miyaura borylation to afford the final product.
Synthesis Overview
The overall synthetic pathway involves two primary transformations: the electrophilic bromination of the perylene core followed by a palladium-catalyzed cross-coupling reaction to install the boronic acid pinacol ester group.
Caption: Overall workflow for the synthesis of perylene-3-boronic acid pinacol ester.
Step 1: Synthesis of 3-Bromoperylene
The initial step is the selective monobromination of perylene using N-bromosuccinimide (NBS) as the brominating agent.
Reaction Scheme:
Perylene + NBS → 3-Bromoperylene + Succinimide
Experimental Protocol
This protocol is adapted from established procedures for the bromination of perylene.[1]
-
Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane (CH₂Cl₂) in a suitable reaction flask. Stir the solution for 5 minutes at room temperature until the perylene is completely dissolved.[1]
-
Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide (NBS) to the solution.[1]
-
Allow the reaction mixture to stir at room temperature overnight.[1]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to elute the product.[1]
-
Collect the fractions containing the desired product and concentrate the solvent under reduced pressure to obtain 3-bromoperylene as a yellow crystalline solid.[1]
Data Presentation: Reactants for Step 1
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Perylene | C₂₀H₁₂ | 252.31 | 3.0 g | 11.89 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 2.11 g | 11.85 | 1.1[1] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 700 mL | - | Solvent |
Characterization of 3-Bromoperylene
The structure of the product can be confirmed by ¹H-NMR and mass spectrometry.[1]
-
Yield: ~90%[1]
-
¹H-NMR (400MHz, CDCl₃) δ: 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H).[1]
-
ESI-MS (C₂₀H₁₁Br): Calculated: 330.00; Measured: 331.9 [M+H]⁺.[1]
Step 2: Synthesis of Perylene-3-boronic acid Pinacol Ester
This step employs a Miyaura borylation, a palladium-catalyzed cross-coupling reaction between 3-bromoperylene and bis(pinacolato)diboron (B₂pin₂).[2][3][4]
Reaction Scheme:
3-Bromoperylene + B₂pin₂ ---(Pd Catalyst, Base)--> Perylene-3-boronic acid pinacol ester
Experimental Protocol
This protocol is a generalized procedure based on standard Miyaura borylation conditions.[2][3][5]
-
To an oven-dried Schlenk flask, add 3-bromoperylene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq.).[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane or DMSO as the solvent via syringe.[2]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Presentation: Reagents for Step 2
| Compound | Formula | MW ( g/mol ) | Role | Equivalents |
| 3-Bromoperylene | C₂₀H₁₁Br | 331.21 | Starting Material | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | 1.1 - 1.5 |
| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst | 0.01 - 0.05 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | 2.0 - 3.0 |
| 1,4-Dioxane / DMSO | C₄H₈O₂ / C₂H₆OS | - | Solvent | - |
Miyaura Borylation Catalytic Cycle
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[3][4]
References
- 1. 3-BroMoperylene synthesis - chemicalbook [chemicalbook.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Properties and Characterization of CAS Number 950761-81-6 and the Associated Biologically Active Compound PF-04447943
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 950761-81-6, identified as 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane. While this molecule serves as a valuable building block in organic synthesis, particularly in the field of organic electronics, it is often of interest to researchers in drug development due to its potential use in the synthesis of more complex, biologically active molecules.
A thorough investigation into the biological context of molecules structurally related to the initial query has revealed a significant amount of data pertaining to PF-04447943 , a potent and selective phosphodiesterase 9 (PDE9) inhibitor. Due to a likely misattribution of the CAS number with a biologically active compound of interest, this guide will first detail the known properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane and then provide an in-depth analysis of the characterization, mechanism of action, and experimental protocols associated with PF-04447943.
Part 1: 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (CAS: 950761-81-6)
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane is an organic compound containing a perylene core functionalized with a pinacol boronic ester. This structure makes it a key intermediate in cross-coupling reactions, such as the Suzuki coupling, for the synthesis of larger polycyclic aromatic hydrocarbons and other complex organic materials.
Properties
The known chemical and physical properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane are summarized in the table below.
| Property | Value |
| CAS Number | 950761-81-6 |
| Molecular Formula | C₂₆H₂₃BO₂ |
| Molecular Weight | 378.28 g/mol |
| Appearance | Light yellow to yellow crystalline powder |
| Melting Point | 234-238 °C |
| Purity | ≥97% |
| Storage | Store under argon, protected from light |
Characterization
-
¹H NMR: Resonances in the aromatic region corresponding to the perylene protons and a singlet in the aliphatic region corresponding to the methyl protons of the pinacol group.
-
¹³C NMR: Multiple signals in the aromatic region for the perylene core and signals corresponding to the quaternary and methyl carbons of the pinacol boronic ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Experimental Protocols
General Synthesis of Aryl Pinacol Boronic Esters:
While a specific, detailed protocol for the synthesis of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane is not provided in the search results, a general method for the synthesis of aryl pinacol boronic esters from the corresponding aryl halide is the Miyaura borylation reaction. A plausible synthetic route is outlined below.
Protocol: Synthesis of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
Materials:
-
3-Bromoperylene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoperylene, bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane as a crystalline solid.
Part 2: PF-04447943 - A Potent and Selective PDE9 Inhibitor
PF-04447943 is a well-characterized, orally bioavailable, and brain-penetrant small molecule that acts as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Its ability to modulate cyclic guanosine monophosphate (cGMP) signaling has made it a significant tool for neuroscience research and a candidate for therapeutic intervention in various neurological and cardiovascular disorders.
Properties and Characterization
The key properties of PF-04447943 are summarized in the table below.
| Property | Value |
| Chemical Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| CAS Number | 1082744-20-4 |
| Molecular Formula | C₂₀H₂₅N₇O₂ |
| Molecular Weight | 395.46 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO |
| Purity | ≥97% (HPLC) |
| Storage | -20°C |
Mechanism of Action and Signaling Pathway
PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, a crucial second messenger in various signaling pathways. By inhibiting PDE9A, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors such as protein kinase G (PKG). This signaling cascade is implicated in synaptic plasticity, memory formation, and cardiovascular function.
The cGMP signaling pathway modulated by PF-04447943 is depicted in the following diagram:
Caption: cGMP signaling pathway and the mechanism of action of PF-04447943.
Experimental Protocols
The characterization of PDE9 inhibitors like PF-04447943 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are generalized protocols for key experiments.
Protocol: In Vitro PDE9A Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
³H-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
PF-04447943 or other test compounds
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of PF-04447943 in the assay buffer.
-
In a microplate, add the assay buffer, the diluted test compound, and the recombinant PDE9A enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding ³H-cGMP to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Add snake venom nucleotidase to convert the resulting ³H-5'-GMP to ³H-guanosine.
-
Add an anion-exchange resin slurry to the mixture. The resin binds the unreacted ³H-cGMP, while the product, ³H-guanosine, remains in the supernatant.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE9A inhibition for each concentration of PF-04447943 and determine the IC₅₀ value.
Protocol: Measurement of Intracellular cGMP Levels in Cells
This cell-based assay quantifies the effect of a PDE9 inhibitor on intracellular cGMP concentrations.
Materials:
-
Cell line expressing PDE9A (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
PF-04447943 or other test compounds
-
A cGMP-stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET)
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of PF-04447943 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a cGMP-stimulating agent for a short period (e.g., 5-10 minutes).
-
Aspirate the medium and add lysis buffer to stop the reaction and lyse the cells.
-
Collect the cell lysates.
-
Quantify the cGMP concentration in the lysates using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel PDE9 inhibitors.
Caption: A generalized workflow for the discovery and development of PDE9 inhibitors.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (CAS 950761-81-6) and an in-depth exploration of the biologically active PDE9 inhibitor, PF-04447943. While the former is a valuable synthetic intermediate, the latter represents a significant pharmacological tool and potential therapeutic agent. The provided information, including structured data tables, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene, a key intermediate for the synthesis of advanced organic materials. Perylene derivatives are renowned for their exceptional photophysical properties and stability, making them prime candidates for applications in organic electronics. The introduction of a pinacolborane ester group at the 3-position of the perylene core creates a versatile building block for carbon-carbon bond formation via cross-coupling reactions. This document details the compound's structure, physicochemical properties, a probable synthetic route, and its primary application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and diagrams are provided to support researchers in utilizing this compound for the development of novel materials and molecules.
Introduction and Core Structure
Perylene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.[1][2] Its rigid, planar structure and extensive π-conjugated system are responsible for its characteristic strong absorption, high fluorescence quantum yield, and excellent thermal and chemical stability.[3] These properties make perylene and its derivatives highly valuable in the fields of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5]
Functionalization of the perylene core is a critical strategy for tuning its electronic properties, solubility, and solid-state packing to optimize device performance.[6][4] The subject of this guide, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene, is a derivative functionalized with a pinacolborane ester. This group is a stable, versatile precursor for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[7][8] This makes the compound an invaluable intermediate for synthesizing more complex perylene-based architectures with tailored functionalities.
Chemical Structure:
Figure 1: Chemical structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene.
Physicochemical and Spectroscopic Properties
Data Presentation
The following tables summarize the known properties of the parent perylene molecule and the calculated properties for the title compound.
| Property | Value for Perylene (C₂₀H₁₂)[1][3][9] | Predicted Value for C₂₆H₂₃BO₂ |
| Molecular Formula | C₂₀H₁₂ | C₂₆H₂₃BO₂ |
| Molecular Weight | 252.31 g/mol | 378.27 g/mol |
| Appearance | Yellow to colorless solid | Expected to be a yellow or orange powder |
| Melting Point | 273-274 °C | Expected to be similar to or higher than perylene |
| Boiling Point | Sublimes at 350-400 °C | Expected to be higher than perylene |
| Solubility | Low water solubility (1.2 x 10⁻⁵ mmol/L). Soluble in chloroform, carbon disulfide; moderately soluble in benzene.[1][3] | Expected to have improved solubility in organic solvents like THF, Dioxane, Toluene, and Chloroform due to the pinacol group. |
| LogP | 6.30 | > 6.30 |
| Table 1: Summary of Physicochemical Properties. |
Spectroscopic Characterization
The spectroscopic signature of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is expected to be dominated by the perylene chromophore.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) will show complex splitting patterns characteristic of a mono-substituted perylene. A sharp singlet around δ 1.3-1.5 ppm integrating to 12 protons will correspond to the four methyl groups of the pinacol ester. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm). A signal around δ 84 ppm for the quaternary carbons of the pinacol group, and a signal around δ 25 ppm for the methyl carbons. The carbon attached to boron will show a broad signal. |
| UV-Vis Absorption | Strong absorption in the visible region, with a maximum (λmax) around 434 nm, characteristic of the perylene core.[3] |
| Fluorescence | Expected to exhibit strong blue fluorescence, a hallmark of perylene derivatives.[3] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 378.27. |
| Table 2: Predicted Spectroscopic Data. |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway
The most common and effective method for synthesizing arylboronic esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The proposed synthesis for the title compound would start from 3-bromoperylene.
Experimental Protocol: Miyaura Borylation of 3-Bromoperylene
This protocol is a generalized procedure based on established methods for aryl halide borylation.[10]
-
Preparation: To a flame-dried Schlenk flask, add 3-bromoperylene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous dioxane (to achieve a concentration of ~0.1 M). To this suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene.
Applications in Research and Development
The primary utility of this compound is as a synthetic intermediate for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the formation of a carbon-carbon bond between the perylene core and various aryl, heteroaryl, or vinyl halides/triflates. This allows for the systematic extension of the π-conjugated system or the introduction of specific functional groups to modulate the material's properties.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for coupling the title compound with an aryl bromide.[7][8][10]
-
Preparation: In a Schlenk tube, combine 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (1.0 equiv), the desired aryl bromide (1.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio). Add a palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 8-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Applications in Materials Science and Drug Development
-
Organic Electronics: By coupling the perylene-boronate with various aromatic units, researchers can synthesize novel materials for OLEDs (as emitters or hosts), OFETs (as n-type semiconductors), and solar cells. The choice of coupling partner can fine-tune the HOMO/LUMO energy levels, absorption spectrum, and charge transport properties.[6][5][11]
-
Fluorescent Probes: The intrinsic fluorescence of the perylene core can be modulated by the substituents added via Suzuki coupling. This allows for the design of fluorescent sensors and probes for biological imaging or chemical detection.
-
Drug Development: While less common for perylene itself, the Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry. This perylene-based building block could be used to synthesize complex, rigid scaffolds for structure-activity relationship (SAR) studies, although its inherent low solubility and potential for intercalation might pose challenges for drug development.
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is a high-value synthetic intermediate that combines the exceptional photophysical properties of the perylene core with the synthetic versatility of a boronic ester. While not commercially available as a stock chemical, its straightforward synthesis from 3-bromoperylene makes it accessible for advanced research. Its primary application as a building block in Suzuki-Miyaura cross-coupling reactions opens the door to a vast array of novel perylene-based materials with tailored properties for applications in organic electronics, materials science, and beyond. This guide provides the foundational knowledge and protocols necessary for its synthesis and utilization.
References
- 1. Perylene | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Table 1, Physicochemical Properties of Perylene (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for Perylene (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Polycyclic Aromatic Hydrocarbon Dioxaborolanes
A focus on 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane as a representative compound
Introduction: Due to the limited availability of comprehensive, publicly accessible spectroscopic and synthetic data for 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, this technical guide will focus on the closely related and well-characterized analogue, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane . This compound, featuring a pyrene core, serves as an excellent representative for understanding the synthesis and spectroscopic properties of polycyclic aromatic hydrocarbon (PAH) substituted pinacol boronic esters. These compounds are of significant interest to researchers in materials science and drug development due to their potential applications in organic electronics and as versatile building blocks in Suzuki-Miyaura cross-coupling reactions.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 - 8.25 | m | 9H | Aromatic Protons (Pyrene) |
| 1.45 | s | 12H | Methyl Protons (Pinacol) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 131.5, 131.0, 130.8, 128.3, 127.5, 127.3, 125.9, 125.1, 124.9, 124.8, 124.7 | Aromatic Carbons (Pyrene) |
| 83.8 | Quaternary Carbons (Pinacol) |
| 24.9 | Methyl Carbons (Pinacol) |
Note: The carbon atom attached to boron is often not observed or is very broad due to quadrupolar relaxation. Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 354.17 | [M]⁺ (Calculated for C₂₄H₂₃BO₂) |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3040 | Aromatic C-H stretch |
| ~2980, 2930 | Aliphatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1360 | B-O stretch |
| ~1145 | C-O stretch |
Experimental Protocols
The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane typically proceeds via a one-step esterification of 1-pyreneboronic acid with pinacol.
Synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
Materials:
-
1-Pyreneboronic acid
-
Pinacol
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
Procedure:
-
A solution of 1-pyreneboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is redissolved in a suitable solvent such as dichloromethane or ethyl acetate and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated.
-
The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane as a solid.
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route to 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane.
Caption: Synthesis of the target compound from 1-pyreneboronic acid and pinacol.
Application in Suzuki-Miyaura Cross-Coupling
This diagram shows the general workflow of utilizing the title compound in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Electrochemical Properties of Perylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Perylene derivatives, particularly perylene diimides (PDIs), are a class of polycyclic aromatic hydrocarbons that have garnered significant interest across various scientific disciplines due to their exceptional photophysical and electrochemical properties, as well as their remarkable thermal and chemical stability.[1] These characteristics make them prime candidates for a wide range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bio-imaging. This technical guide provides a comprehensive overview of the core electrochemical properties of perylene derivatives, detailed experimental protocols for their characterization, and visualizations of the underlying processes that govern their function in electronic devices.
Core Electrochemical Properties
The electronic behavior of perylene derivatives is dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals determine the redox potentials, electron affinity, and ionization potential of the molecules, which are critical parameters for their application in electronic devices.
Redox Potentials
Perylene derivatives are known for their ability to undergo reversible reduction and oxidation processes. PDIs, in particular, are excellent electron acceptors and typically exhibit two reversible one-electron reduction waves, corresponding to the formation of the radical anion (PDI•⁻) and the dianion (PDI²⁻).[1][2] The first reduction potential is a key indicator of the material's suitability as an electron acceptor in OPVs. The oxidation potentials, which correspond to the removal of electrons from the HOMO, are generally high, reflecting the high ionization potentials of these molecules. The electrochemical properties can be finely tuned by chemical modifications at the bay or imide positions of the perylene core.[1][3]
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of perylene derivatives can be estimated from their redox potentials obtained through cyclic voltammetry. These energy levels are crucial for designing efficient electronic devices, as the alignment of the HOMO and LUMO levels of the donor and acceptor materials dictates the efficiency of charge transfer.[4] The LUMO levels of many PDI derivatives are well-matched with the LUMO levels of common donor polymers used in OPVs, facilitating efficient electron transfer.[5] Functionalization of the perylene core can significantly impact the HOMO and LUMO energies.[6][7]
Electron Mobility
Perylene derivatives, especially PDIs, are renowned for their high electron mobility, making them excellent n-type semiconductors for OFETs and electron transport layers in perovskite solar cells.[2] The planar structure of the perylene core facilitates strong π-π stacking in the solid state, which is conducive to efficient intermolecular charge transport.[8][9] The electron mobility can be influenced by the substituents on the perylene core and the processing conditions of the thin film.[10][11]
Data Presentation
The following tables summarize key electrochemical data for a selection of perylene derivatives reported in the literature. Redox potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple unless otherwise stated.
Table 1: Redox Potentials of Selected Perylene Derivatives
| Compound | First Reduction (V vs. Fc/Fc⁺) | Second Reduction (V vs. Fc/Fc⁺) | First Oxidation (V vs. Fc/Fc⁺) | Reference |
| Unsubstituted Perylene | -1.27 | -1.76 | +1.25 | [12] |
| PDI-A | -0.98 | - | - | [12] |
| PIx | -0.58 (vs. SCE) | - | > +1.9 (vs. SCE) | [5] |
| PIa | -0.95 (vs. SCE) | - | +1.75 (vs. SCE) | [5] |
| PDI-Ph | - | - | - | [2] |
| PDI-PhCN | - | - | - | [2] |
| PDI-PhCN-2Br | - | - | - | [2] |
Note: Values reported vs. SCE can be converted to vs. Fc/Fc⁺ for a rough comparison, but direct measurement against an internal ferrocene standard is preferred for accuracy.
Table 2: HOMO/LUMO Energy Levels of Selected Perylene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
| PTCDA (A01) | -6.44 | -3.98 | DFT | [6] |
| PDI (B01) | -6.14 | -3.68 | DFT | [6] |
| 1,7-Diaryl-PDI (4i) | - | - | CV | [7] |
| PDI-Ph | -5.98 | -3.73 | CV | [2] |
| PDI-PhCN | -6.12 | -3.88 | CV | [2] |
| PDI-PhCN-2Br | -6.25 | -4.01 | CV | [2] |
Table 3: Electron Mobility of Selected Perylene Derivatives
| Compound | Electron Mobility (cm²/Vs) | Device Architecture | Reference |
| PDI-Ph | 0.169 | SCLC | [2] |
| PDI-PhCN | 0.212 | SCLC | [2] |
| PDI-PhCN-2Br | 0.119 | SCLC | [2] |
| PDI Dimer (A-D-A) | 8.23 x 10⁻⁴ | Thin Film | [13] |
| Swallow-tail PDI | 4.4 x 10⁻⁵ | OFET | [11] |
Experimental Protocols
Accurate determination of the electrochemical properties of perylene derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials and study the stability of the redox species of perylene derivatives.
Objective: To measure the reduction and oxidation potentials of a perylene derivative.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Metrohm Autolab, Gamry Instruments Reference 600)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous solvents, a pseudo-reference electrode like a silver wire is often used and calibrated against an internal standard.
-
Counter Electrode: Platinum wire or gauze
-
Inert gas (Argon or Nitrogen) for deaeration
-
Solvent: Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), typically 0.1 M concentration
-
Analyte: Perylene derivative of interest (typically 1-2 mM)
-
Internal Standard (optional but recommended for non-aqueous systems): Ferrocene
Procedure:
-
Preparation of the Solution: Dissolve the perylene derivative and the supporting electrolyte in the chosen solvent in the electrochemical cell.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then drying.
-
Electrochemical Measurement:
-
Immerse the three electrodes in the solution.
-
Set the parameters on the potentiostat software: potential window, scan rate (typically 50-100 mV/s), and number of cycles. The potential window should be wide enough to encompass the redox events of interest.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible processes, which are calculated as the average of the anodic and cathodic peak potentials ((Epa + Epc)/2). For irreversible processes, the peak potential (Ep) is reported.
-
If an internal standard like ferrocene is used, reference all measured potentials to the Fc/Fc⁺ redox couple.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR spectroscopy to observe the changes in the electronic absorption spectrum of a molecule as its redox state is changed. This is particularly useful for identifying the formation of radical anions and dianions of perylene derivatives.
Objective: To obtain the absorption spectra of the electrochemically generated redox species of a perylene derivative.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
UV-Vis-NIR Spectrometer with a cuvette holder
-
Optically transparent thin-layer electrochemical (OTTLE) cell or a cuvette with a mesh working electrode (e.g., platinum or gold)
-
Working Electrode: Optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) or a fine mesh electrode.
-
Reference Electrode: Silver wire or other suitable reference electrode.
-
Counter Electrode: Platinum wire.
-
Solvent, supporting electrolyte, and analyte as for cyclic voltammetry.
Procedure:
-
Cell Assembly: Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes.
-
Solution Preparation and Deaeration: Prepare the analyte solution and deaerate as described for cyclic voltammetry. Fill the cell with the solution.
-
Initial Spectrum: Record the absorption spectrum of the neutral perylene derivative at the open-circuit potential.
-
Electrochemical Control and Spectral Acquisition:
-
Apply a potential just beyond the first reduction potential of the compound.
-
Monitor the change in the absorption spectrum until a steady state is reached, indicating the complete conversion to the radical anion. Record the final spectrum.
-
Increment the potential to just beyond the second reduction potential and repeat the spectral acquisition to obtain the spectrum of the dianion.
-
-
Data Analysis:
-
Analyze the spectral changes, noting the disappearance of the absorption bands of the neutral species and the appearance of new bands corresponding to the radical anion and dianion.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and processes related to the electrochemical properties of perylene derivatives.
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for electrochemical characterization of perylene derivatives.
Charge Generation and Transport in a Perylene Derivative-Based Organic Photovoltaic (OPV) Cell
Caption: Charge generation and transport in a perylene-based OPV cell.
Working Principle of a Perylene Derivative-Based Organic Field-Effect Transistor (OFET)
Caption: Working principle of a perylene-based n-channel OFET.
References
- 1. Converting Potentials between Different Reference Electrodes [wolframcloud.com]
- 2. Enhancement of Charge Injection in Organic Field-Effect Transisto...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polymer-fullerene bulk heterojunction solar cell - Wikipedia [en.wikipedia.org]
- 10. electrochemistryresources.com [electrochemistryresources.com]
- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 13. researchgate.net [researchgate.net]
Perylene Core Functionalization with Boronic Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of perylene derivatives functionalized with boronic esters at the core positions. Perylene-based molecules are renowned for their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability, making them ideal candidates for advanced materials and biomedical applications. The introduction of boronic ester functionalities onto the perylene core opens up new avenues for creating sophisticated sensors, particularly for biologically relevant analytes such as saccharides and reactive oxygen species (ROS). This guide details the primary synthetic strategies, presents key quantitative data in a structured format, and provides explicit experimental protocols for the synthesis of these versatile compounds.
Synthetic Methodologies
The functionalization of the perylene core with boronic esters can be primarily achieved at two distinct positions: the ortho-positions (2, 5, 8, and 11) and the bay-positions (1, 6, 7, and 12). The choice of substitution pattern significantly influences the steric and electronic properties of the resulting molecule, thereby tuning its photophysical and chemical characteristics.
Ortho-Functionalization via Iridium-Catalyzed C-H Borylation
Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the regioselective installation of boronic ester groups at the ortho-positions of perylene diimides (PDIs). This method avoids the pre-functionalization of the perylene core with halogen atoms.
dot
Caption: Synthetic route for ortho-tetraborylation of Perylene Diimide.
Bay-Functionalization via Miyaura Borylation
The introduction of boronic esters at the bay-positions typically involves a two-step process. First, the perylene core is halogenated, most commonly brominated, at the desired positions (e.g., 1,7-dibromo-PDI). Subsequently, a palladium-catalyzed Miyaura borylation is performed using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1]
dot
Caption: Synthetic route for bay-functionalization of PDI with boronic esters.
Quantitative Data Summary
The following tables summarize key quantitative data for representative perylene boronic ester derivatives, including nuclear magnetic resonance (NMR) spectroscopic data and photophysical properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ortho-Tetraborylated PDI [2]
| Compound | Position | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| Ortho-Tetraborylated PDI | Perylene Core | 8.53 (s, 4H) | 165.7, 138.7, 133.5, 128.1, 126.9, 126.6, 126.1 |
| Imide N-Alkyl | 4.06 (d, 4H), 1.97 (s, 2H), 1.45–1.21 (m, 64H), 0.87 (dd, 12H) | 44.6, 36.8, 32.1, 32.0, 30.2, 29.9, 29.5, 26.4, 22.9, 14.3 | |
| Pinacol Ester | 1.55 (s, 48H) | 84.7, 25.2 |
Table 2: Photophysical Properties of Perylene Boronic Esters and Their Sensing Applications
| Compound/Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| Perylene (in cyclohexane) | 436 | ~445, 470, 505 | 0.94 | [3] |
| PDI Derivative (in CH₂Cl₂) | ~490, 525 | ~535, 575 | ~0.9 | [4] |
| PDI Boronic Ester Probe for H₂O₂ (DSTBPin) - Unbound | 350 | 488 | - | [5][6] |
| PDI Boronic Ester Probe for H₂O₂ (DSTBPin) - Bound | - | 444 (blueshift) | Increased | [5][6] |
| PDI Boronic Ester for Saccharide Sensing | Varies with substitution | Varies with substitution | Modulated upon binding | [7] |
| PDI Dianion (NIR emitting) | ~780 | ~850 | up to 0.18 |
Experimental Protocols
General Procedure for Iridium-Catalyzed Ortho-Borylation of Perylene Diimide[2][8]
-
Materials : Perylene diimide (PDI) derivative, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)COD]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and anhydrous solvent (e.g., THF or cyclohexane).
-
Reaction Setup : In a glovebox or under an inert atmosphere (Argon or Nitrogen), a Schlenk flask is charged with the PDI derivative (1.0 equiv), B₂pin₂ (4.4 equiv), [Ir(OMe)COD]₂ (3 mol%), and dtbpy (6 mol%).
-
Reaction Execution : Anhydrous solvent is added, and the mixture is stirred at 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the ortho-tetraborylated PDI.
General Procedure for Miyaura Borylation of Bay-Brominated Perylene Diimide[1][9]
-
Materials : Bay-brominated PDI (e.g., 1,7-dibromo-PDI), bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate, KOAc), and an anhydrous solvent (e.g., DMSO or 1,4-dioxane).
-
Reaction Setup : Under an inert atmosphere, a Schlenk flask is charged with the brominated PDI (1.0 equiv), B₂pin₂ (2.5 equiv), Pd(dppf)Cl₂ (3-5 mol%), and KOAc (3.0 equiv).
-
Reaction Execution : Anhydrous solvent is added, and the mixture is degassed and then heated to 80-100 °C. The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification : After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the bay-substituted PDI boronic ester.
Applications in Sensing
Perylene boronic esters are particularly valuable as fluorescent probes for the detection of biologically important molecules. The boronic ester moiety serves as a recognition site that can reversibly bind with diols (present in saccharides) or undergo oxidation by certain reactive oxygen species. This interaction modulates the electronic properties of the perylene core, leading to a detectable change in its fluorescence signal.
Saccharide Sensing
The sensing mechanism often relies on the change in the electronic nature of the boron center upon binding to a diol-containing saccharide like glucose. This can influence photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength.[7][8][9]
dot
Caption: Logical workflow for a "turn-on" fluorescent perylene boronic ester glucose sensor.
Reactive Oxygen Species (ROS) Sensing
Perylene boronic esters can be designed to react specifically with certain ROS, such as hydrogen peroxide (H₂O₂). The sensing mechanism involves the oxidation of the boronic ester to a phenol derivative. This chemical transformation alters the electronic properties of the perylene fluorophore, leading to a significant change in its fluorescence emission, often a ratiometric response.[5][6][10]
dot
Caption: Mechanism of a perylene boronic ester-based probe for hydrogen peroxide detection.
Conclusion
The functionalization of the perylene core with boronic esters provides a versatile platform for the development of advanced functional materials. The synthetic strategies outlined in this guide, particularly iridium-catalyzed C-H borylation and Miyaura borylation, offer efficient routes to a variety of perylene boronic ester derivatives with tailored properties. The application of these compounds as fluorescent probes for saccharides and reactive oxygen species highlights their significant potential in chemical biology, diagnostics, and drug development. Further research in this area is expected to yield even more sophisticated molecular tools with enhanced sensitivity and selectivity for a broader range of analytes.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perylene-Based Coordination Polymers: Synthesis, Fluorescent J-Aggregates, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane. This versatile building block allows for the introduction of the perylene moiety, a valuable polycyclic aromatic hydrocarbon, into a wide range of organic molecules. The resulting 3-arylperylene derivatives are of significant interest in the fields of organic electronics, bioimaging, and drug delivery due to their unique photophysical and electronic properties.
Introduction to Perylene and its Derivatives
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their excellent thermal and photochemical stability, high fluorescence quantum yields, and strong absorption in the visible spectrum.[1] Functionalization of the perylene core, particularly at the 3-position, allows for the tuning of its electronic and optical properties, making it a highly sought-after scaffold in materials science and medicinal chemistry.[2][3] The Suzuki-Miyaura coupling provides a powerful and versatile method for creating C-C bonds, enabling the synthesis of novel perylene-based materials.
Applications of 3-Arylperylene Derivatives
The introduction of aryl substituents at the 3-position of the perylene core via Suzuki-Miyaura coupling can significantly modulate the molecule's properties and opens up a range of applications:
-
Organic Electronics: 3-Arylperylene derivatives are promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[4][5] The extended π-conjugation resulting from the coupling can enhance charge carrier mobility and tune the HOMO/LUMO energy levels for efficient device performance.[3]
-
Bioimaging and Sensing: The inherent fluorescence of the perylene core makes its derivatives excellent candidates for fluorescent probes in biological imaging.[6] The aryl substituent can be further functionalized with targeting moieties or groups that respond to specific biological analytes, enabling targeted imaging and sensing applications.[7]
-
Drug Delivery: Perylene-containing molecules can be incorporated into drug delivery systems.[8][9] Their ability to be visualized through fluorescence allows for the tracking of the delivery vehicle within biological systems, providing valuable information on biodistribution and drug release.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, photophysical and electronic properties of tetra-donor- or acceptor-substituted ortho -perylenes displaying four reversible oxidations or r ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02420D [pubs.rsc.org]
- 4. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancements in Graphene Quantum Dot‐Based Bioimaging and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer Platforms for Drug Delivery and Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Organic Materials in High-Efficiency Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic semiconductor materials to generate light in response to an electric current.[1][2] Unlike conventional LEDs, which are small point sources, OLEDs can be fabricated into large, diffuse-area light sources, making them ideal for displays and lighting applications.[2] The core of an OLED consists of one or more organic layers sandwiched between two electrodes, at least one of which is transparent to allow light to escape.[1][3] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charge carriers migrate towards each other and recombine within an emissive layer to form excited states called excitons, which then release their energy as light—a process known as electroluminescence.[1][4]
The multilayered structure of modern OLEDs is designed to maximize efficiency.[3][5] Key layers include:
-
Substrate: The foundational base, typically glass, flexible plastic, or metal foil.[1]
-
Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes (positive charges).[3][6]
-
Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the movement of holes from the anode to the emissive layer.[1] Materials like PEDOT:PSS and triphenylamine derivatives are often used.[3]
-
Emissive Layer (EML): This is where light is produced. It consists of an emitter (dopant) dispersed within a host material. The choice of emitter determines the color of the light.[1][7]
-
Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the movement of electrons from the cathode to the emissive layer.[1] Tris(8-hydroxyquinoline) aluminum (Alq3) is a classic ETL material.[8]
-
Cathode: A low work-function metal, such as aluminum or calcium, that injects electrons.[3]
The color of light emitted from an OLED is determined by the band gap of the emissive material—the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4] A larger band gap results in higher-energy blue light, while smaller band gaps produce green and red light.[4]
Visualizing OLED Principles and Processes
To better understand the technology, the following diagrams illustrate the device architecture, energy levels during operation, and the general workflow for fabrication and testing.
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. OLED Basics | Department of Energy [energy.gov]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. [DISPLAY 101] #24 Principle of OLED Luminescence - LG Display Newsroom [news.lgdisplay.com]
- 5. oled-info.com [oled-info.com]
- 6. OLED - Organic Light Emitting Diode - Newhaven Display [newhavendisplay.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Fluorescent Probes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and events within living cells and organisms.[1][2] Their high sensitivity, specificity, and spatiotemporal resolution allow for real-time monitoring of dynamic cellular processes such as signal transduction, enzymatic activity, and changes in ion concentrations.[2] These application notes provide detailed protocols and background information for the use of fluorescent probes in key areas of biological imaging, including the detection of reactive oxygen species (ROS), calcium signaling, and enzyme activity.
I. Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species are chemically reactive molecules containing oxygen that play crucial roles in both normal physiological processes and the pathophysiology of various diseases. Fluorescent probes offer a sensitive method for detecting and quantifying ROS levels in living cells.[3]
Application Note: Imaging Mitochondrial Superoxide with MitoSOX™ Red
MitoSOX™ Red is a fluorescent probe specifically designed for the detection of superoxide in the mitochondria of live cells.[3][4] Its lipophilic triphenylphosphonium cation component drives its accumulation in the mitochondria. In the presence of superoxide, MitoSOX™ Red is oxidized and exhibits a significant increase in fluorescence.[4]
Quantitative Data of Common ROS Probes
| Fluorescent Probe | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| MitoSOX™ Red | Mitochondrial O₂⁻ | ~510 | ~580 | Not widely reported | ~15,000 |
| Dihydroethidium (DHE) | O₂⁻ | ~518 | ~606 | Not widely reported | ~14,000 |
| CellROX® Orange | General ROS | ~545 | ~565 | Not widely reported | Not widely reported |
| MitoPY1 | H₂O₂ | ~503 | ~529 | Not widely reported | Not widely reported |
| CM-H2DCFDA | General ROS/H₂O₂ | ~495 | ~520 | Not widely reported | ~75,000 |
Note: Quantum yield and molar extinction coefficients for ROS probes can be highly dependent on the specific reaction product and cellular environment and are often not reported in a standardized manner.
Experimental Protocol: Detection of Mitochondrial Superoxide
Materials:
-
MitoSOX™ Red reagent
-
Live cells cultured on glass-bottom dishes or microplates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Antimycin A (positive control, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or cell culture medium.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX™ Red working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
(Optional) Positive Control: To induce superoxide production, cells can be treated with an inducer like antimycin A.
-
Washing: Gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. For MitoSOX™ Red, use an excitation wavelength of approximately 510 nm and collect emission at around 580 nm.[4]
Signaling Pathway: ROS-Mediated Cellular Signaling
Caption: Simplified overview of ROS generation and downstream signaling pathways.
II. Monitoring Intracellular Calcium (Ca²⁺) Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[5][6] Fluorescent Ca²⁺ indicators are essential tools for studying the spatial and temporal dynamics of intracellular Ca²⁺.[5]
Application Note: Ratiometric Calcium Imaging with Fura-2
Fura-2 is a ratiometric fluorescent indicator for Ca²⁺.[5] Upon binding to Ca²⁺, its excitation spectrum shifts from approximately 380 nm (unbound) to 340 nm (bound), while its emission remains around 510 nm.[7] The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular Ca²⁺ concentration, which is less susceptible to variations in probe concentration, cell thickness, and photobleaching.[5][8]
Quantitative Data of Common Calcium Probes
| Fluorescent Probe | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) |
| Fura-2 | Ratiometric | 340/380 | 510 | ~145 |
| Indo-1 | Ratiometric | ~350 | 475/405 | ~230 |
| Fluo-4 | Non-ratiometric | ~494 | ~516 | ~345 |
| GCaMP6 | Genetically Encoded | ~488 | ~510 | ~200-400 |
| Rhod-2 | Non-ratiometric | ~552 | ~581 | ~570 |
Experimental Protocol: Ratiometric Calcium Imaging
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ionomycin (for calibration)
-
EGTA (for calibration)
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with a filter wheel or dual-wavelength excitation source)
Procedure:
-
Probe Loading Solution: Prepare a 2-5 µM Fura-2 AM solution in HBSS. To aid in solubilizing the AM ester, first, dissolve Fura-2 AM in a small amount of DMSO and then add an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Cell Loading: Replace the cell culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C.
-
De-esterification: After loading, wash the cells with fresh, pre-warmed HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
-
Imaging: Mount the cells on the microscope. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Calibration (Optional): To convert the ratio to Ca²⁺ concentration, perform a calibration at the end of the experiment by treating cells with a Ca²⁺ ionophore like ionomycin in the presence of high extracellular Ca²⁺ (for Rmax) and then with a Ca²⁺ chelator like EGTA in a Ca²⁺-free solution (for Rmin).
Experimental Workflow: Calcium Imaging
Caption: A typical workflow for ratiometric calcium imaging using Fura-2.
III. Visualizing Enzyme Activity
Enzyme-activated fluorescent probes are powerful tools for monitoring the activity of specific enzymes in real-time within complex biological systems.[9][10] These probes are typically designed with a recognition moiety that is a substrate for the target enzyme and a fluorophore that is "caged" or quenched. Enzymatic cleavage of the recognition site leads to the release of the fluorophore and a subsequent increase in fluorescence.[6][10]
Application Note: Imaging Caspase-3 Activity during Apoptosis
Caspase-3 is a key executioner caspase that plays a critical role in apoptosis. Fluorescent probes that are substrates for caspase-3 can be used to visualize its activation in living cells undergoing programmed cell death. A common design involves a peptide sequence recognized by caspase-3 (e.g., DEVD) linked to a fluorophore.
Experimental Protocol: Detection of Caspase-3 Activity
Materials:
-
A fluorogenic caspase-3 substrate probe (e.g., a DEVD-based probe)
-
Live cells cultured on an imaging dish
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Induce apoptosis by treating the cells with an appropriate agent (e.g., 1 µM staurosporine for 2-4 hours). Include a vehicle-treated control group.
-
Probe Preparation: Prepare the caspase-3 probe working solution in live-cell imaging medium according to the manufacturer's instructions (typically in the low micromolar range).
-
Cell Staining: Add the probe working solution to both the apoptosis-induced and control cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Imaging: Image the cells using the appropriate excitation and emission wavelengths for the specific fluorophore. An increase in fluorescence intensity in the treated cells compared to the control cells indicates caspase-3 activation.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation cascade leading to apoptosis and probe activation.
References
- 1. sm.unife.it [sm.unife.it]
- 2. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. masi.eu [masi.eu]
- 4. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 6. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perylene-based Materials for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of perylene-based materials in organic electronics. Perylene diimides (PDIs) and their derivatives are a class of n-type organic semiconductors known for their high electron affinity, excellent charge transport properties, and remarkable photostability, making them promising candidates for a variety of organic electronic devices.
Overview of Perylene-Based Materials
Perylene-based materials, particularly perylene diimides (PDIs), are characterized by a planar polycyclic aromatic core. This structural feature facilitates strong π-π stacking, which is crucial for efficient charge transport in solid-state devices. The properties of PDIs can be readily tuned by chemical modifications at the imide nitrogen atoms and the perylene core (bay area), allowing for the optimization of their electronic and morphological characteristics for specific applications. These materials are widely utilized in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).
Data Presentation: Performance of Perylene-Based Devices
The performance of organic electronic devices is highly dependent on the specific molecular structure of the perylene derivative and the device architecture. The following tables summarize key performance metrics for representative perylene-based OFETs and OSCs.
Table 1: Performance of Perylene-Based Organic Field-Effect Transistors (OFETs)
| Perylene Derivative | Device Architecture | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| Perylene Single Crystal | Bottom-Gate, Top-Contact | 9.62 x 10⁻⁴ | > 10³ | [1] |
| N,N′-bis(dehydroabietyl)-3,4,9,10-perylene diimide | Top-Gate, Bottom-Contact | 7 x 10⁻⁵ | - | [2] |
| N-(cyclohexyl)perylene-3,4,9,10-tetracarboxylic-3,4-anhydride-9,10-imide | Top-Gate, Bottom-Contact | 10⁻⁵ | - | [2] |
Table 2: Performance of Perylene-Based Organic Solar Cells (OSCs)
| Perylene Derivative (Acceptor) | Donor Material | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| PDIN-OH (as ETL) | Binary Active Layer | Inverted | 20.25 | - | - | - | [3] |
| PDINN-S (as CIM) | PM6:Y6 | Conventional | 16.18 | - | - | - | [4] |
| Sulfur-fused Helical PDI | - | Inverted | > 5 | - | - | > 70 | [5] |
| N,N′-dihexyl-perylene-3,4,9,10-bis(dicarboximide) | Zinc Phthalocyanine | Conventional | 2.5 | - | - | - | |
| PDI-based polymer: P3 | P3HT | Conventional | 1.96 | 0.55 | 10.12 | 34.63 | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis of a common perylene diimide derivative and the fabrication of organic electronic devices. These should be adapted based on the specific materials and desired device characteristics.
Synthesis of N,N'-bis(n-alkyl)-perylene-3,4,9,10-tetracarboxylic diimide
This protocol describes a common method for the synthesis of N-substituted perylene diimides.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Primary amine (e.g., n-octylamine)
-
Imidazole
-
Zinc acetate (catalyst)
-
Hydrochloric acid (1 M)
-
Methanol
-
Chloroform
Procedure:
-
In a nitrogen-filled glovebox, combine perylene-3,4,9,10-tetracarboxylic dianhydride, the primary amine (2.5 equivalents), and zinc acetate (0.1 equivalents) in imidazole.
-
Heat the reaction mixture to 160-180 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the mixture to approximately 80 °C and pour it into a 1 M aqueous solution of hydrochloric acid.
-
Filter the resulting precipitate and wash sequentially with deionized water and methanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., a mixture of chloroform and hexane).
-
Dry the purified product under vacuum.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a common OFET architecture.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Perylene derivative solution (e.g., in chloroform or other suitable organic solvent)
-
Gold (for source and drain electrodes)
-
Shadow mask
Procedure:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and bake at 120 °C for 15 minutes to remove residual moisture.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor/dielectric interface.
-
Deposit the perylene derivative active layer onto the substrate. This can be done by:
-
Spin-coating: Dispense the perylene derivative solution onto the substrate and spin at a controlled speed (e.g., 2000 rpm) to achieve the desired film thickness.
-
Thermal evaporation: Place the perylene derivative powder in a crucible in a high-vacuum chamber and heat until it sublimes, depositing a thin film on the substrate.
-
-
Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Deposit the source and drain electrodes through a shadow mask onto the semiconductor layer. This is typically done by thermal evaporation of gold to a thickness of 50-100 nm.
-
Characterize the device by measuring the output and transfer characteristics using a semiconductor parameter analyzer.
Fabrication of a Conventional Bulk-Heterojunction Organic Solar Cell (OSC)
This protocol describes the fabrication of a standard bulk-heterojunction solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Perylene derivative (acceptor) and a suitable polymer donor (e.g., P3HT)
-
Organic solvent (e.g., chlorobenzene or dichlorobenzene)
-
Calcium or aluminum (cathode)
Procedure:
-
Pattern the ITO-coated glass substrate using photolithography and etching to define the anode.
-
Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Treat the ITO surface with oxygen plasma to improve its work function and promote adhesion of the subsequent layer.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole transport layer (HTL). Anneal the film at ~150 °C for 15 minutes in a nitrogen atmosphere.
-
Prepare a blend solution of the polymer donor and perylene derivative acceptor in a suitable organic solvent.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the active layer at an optimized temperature to control the morphology.
-
Deposit the cathode by thermal evaporation of a low work function metal (e.g., Ca followed by Al, or just Al) through a shadow mask to define the device area.
-
Encapsulate the device to protect it from oxygen and moisture.
-
Characterize the solar cell by measuring its current-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G).
Visualizations
The following diagrams illustrate key concepts in the design and function of perylene-based organic electronic devices.
Caption: General chemical structure of a perylene diimide.
Caption: Schematic of a bottom-gate, top-contact OFET.
Caption: Schematic of a conventional bulk-heterojunction OSC.
References
- 1. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules [mdpi.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. psecommunity.org [psecommunity.org]
- 6. Progress in perylene diimides for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Substituted Perylenes Using Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene and its derivatives, particularly perylene diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption in the visible region. These characteristics make them highly valuable in a range of applications, from organic electronics to biomedical sciences. The ability to introduce specific substituents onto the perylene core is crucial for fine-tuning their properties for applications in drug development, including bioimaging, photodynamic therapy (PDT), and targeted drug delivery.
This document provides detailed protocols for the synthesis of substituted perylenes, focusing on a two-step process: the iridium-catalyzed ortho-borylation of the perylene core to generate a boronate ester intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a desired substituent.
Synthesis of ortho-Borylated Perylene Derivatives
The direct C-H borylation of the perylene core is an efficient method for creating a versatile synthetic handle—the boronate ester. This functionality can then be used in subsequent cross-coupling reactions to introduce a wide variety of substituents with high regioselectivity. The ortho positions (2, 5, 8, and 11) of the perylene core are particularly amenable to this transformation.
Experimental Protocol: Synthesis of Tetraborylated Perylene (Pinacol Ester)
This protocol is adapted from established literature procedures for the iridium-catalyzed C-H borylation of perylene.[1]
Materials:
-
Perylene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)COD]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add perylene (0.1 mmol, 1.0 equiv), bis(pinacolato)diboron (0.8 mmol, 8.0 equiv), [Ir(OMe)COD]₂ (0.005 mmol, 5 mol%), and dtbpy (0.01 mmol, 10 mol%).
-
Add anhydrous cyclohexane (5 mL, to achieve a 20 mM concentration of perylene).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C.
-
Maintain the reaction at this temperature with stirring for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold cyclohexane to remove any residual starting materials and catalyst.
-
Dry the product under vacuum to yield the tetraborylated perylene as a solid. In many cases, this procedure yields a product of high purity without the need for column chromatography.
Data Presentation: Borylation of Perylene and Perylene Diimide
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Boron Source (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Perylene | [Ir(OMe)COD]₂ (5) | dtbpy (10) | B₂pin₂ (8) | Cyclohexane | 90 | 72 | Tetraborylated Perylene | 86 | [1] |
| PDI | [Ir(OMe)COD]₂ (5) | P(C₆F₅)₃ (10) | B₂pin₂ (8) | Dioxane | 120 | 72 | Tetraborylated PDI | - | [1] |
Yields are for isolated products. The yield for tetraborylated PDI was not explicitly stated in the summary but the conditions were optimized.
Suzuki-Miyaura Cross-Coupling for Perylene Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In this context, the borylated perylene derivative (nucleophile) is reacted with an aryl or heteroaryl halide (electrophile) in the presence of a palladium catalyst and a base to form the substituted perylene product. This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex molecules.
Experimental Protocol: Synthesis of a Bay-Substituted Perylene Diimide via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of a halogenated perylene diimide with a boronic acid or ester. The same principles apply for the coupling of a borylated perylene with a halide.
Materials:
-
1,7-Dibromo-N,N'-dialkylperylene-3,4:9,10-tetracarboxylic diimide
-
Arylboronic acid or arylboronic acid pinacol ester (2.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (as a biphasic solvent system)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the 1,7-dibromo-PDI (1.0 equiv) and the arylboronic acid/ester (2.2 equiv) in toluene.
-
Add an aqueous solution of K₂CO₃ (e.g., 2 M). The biphasic system is often beneficial for the reaction.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane or chloroform.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bay-substituted perylene diimide.
Data Presentation: Synthesis of Bay-Substituted PDIs via Suzuki Coupling
| PDI Precursor | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1,7-Dibromo-PDI | Thiophenylboronic acid | - | - | - | 1,7-Di(thiophenyl)PDI | - | [2] |
| 1,7-Dibromo-PDI | 2-(2-hydroxyphenyl)-7-phenyl-1H-benzimidazole-4-boronic acid | - | - | - | BI-PDI | - | [2] |
| Dibromo-PDI | Styrylboronic acid derivative | - | - | - | Styryl-substituted PDI | - | [3] |
| Dibromo-PDI | Hydroxyphenylboronic acid derivative | - | - | - | Hydroxyphenyl-substituted PDI | - | [3] |
Specific reaction conditions and yields were not always available in the provided abstracts, but the successful synthesis was reported.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways described in these protocols.
Caption: Synthetic workflow for substituted perylenes.
Caption: Suzuki-Miyaura catalytic cycle for perylene functionalization.
Applications in Drug Development
The functionalization of perylenes opens up a vast chemical space for applications in medicine. By attaching specific moieties, researchers can modulate the solubility, biocompatibility, and biological activity of these fluorescent molecules.
-
Bioimaging and Diagnostics: The inherent fluorescence of perylene derivatives makes them excellent probes for cellular imaging.[1][4] By conjugating them to targeting ligands such as peptides or antibodies, these molecules can be directed to specific cells or organelles, allowing for high-resolution imaging of biological processes. Their photostability is a significant advantage over many other organic fluorophores.
-
Photodynamic Therapy (PDT): PDI derivatives can act as photosensitizers.[1][4][5] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that are toxic to nearby cells. This property is harnessed in PDT for the targeted destruction of cancer cells, minimizing damage to surrounding healthy tissue.[6] The synthesis of perylenes with enhanced ROS generation capabilities is a key area of research.
-
Theranostics: The combination of diagnostic imaging and therapy in a single agent is known as theranostics. Perylene-based molecules are ideal candidates for such platforms.[1] For example, a functionalized PDI could be used to image a tumor and then, upon light activation, initiate PDT. Some metal complexes of PDIs have shown enhanced cytotoxic activity against cancer cell lines, suggesting a synergistic effect between the perylene ligand and the metal center.[7]
-
Drug Delivery: The hydrophobic perylene core can be functionalized with hydrophilic groups, such as polyethylene glycol (PEG), to create amphiphilic structures.[8] These can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs and improving their solubility and bioavailability.
The synthetic protocols outlined in this document provide a robust foundation for creating a diverse library of substituted perylenes, enabling researchers to explore their full potential in the development of new diagnostics and therapeutics.
References
- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes [mdpi.com]
- 5. Antiinflammatory photodynamic therapy potential of polyoxyethylene-substituted perylene diimide, nitrocatechol, and azo dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Palladium-Catalyzed Cross-Coupling Reactions of Perylene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of perylene derivatives. Perylene-based molecules are of significant interest in materials science and drug development due to their unique photophysical and electronic properties. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the perylene core, enabling the synthesis of novel derivatives with tailored properties. This guide covers four major classes of cross-coupling reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.
Introduction to Palladium-Catalyzed Cross-Coupling on Perylene Derivatives
Perylene diimides (PDIs) and other perylene derivatives are often functionalized at their bay-region (1,6,7,12-positions) or imide positions to modulate their optical and electronic characteristics. Palladium-catalyzed cross-coupling reactions have emerged as a versatile and efficient method for introducing a wide range of substituents onto the perylene core. These reactions are fundamental in creating new carbon-carbon and carbon-nitrogen bonds.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific organometallic reagent and coupling partner define the type of cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organohalide. For perylene derivatives, this reaction is particularly useful for introducing aryl or heteroaryl substituents at the bay-region, which can significantly influence the molecule's photophysical properties and self-assembly behavior.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 1,7-Dibromoperylene Diimide
This protocol describes the synthesis of a 1,7-diarylperylene diimide derivative.
Materials:
-
1,7-Dibromoperylene diimide derivative
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the 1,7-dibromoperylene diimide (1 equivalent), arylboronic acid (2.5 equivalents), and base (4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst (0.1 equivalents) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,7-diarylperylene diimide.
Quantitative Data: Suzuki Coupling of Perylene Derivatives
| Entry | Perylene Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,7-Dibromo-PDI | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 85 | [1] |
| 2 | 1,7-Dibromo-PDI | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [2] |
| 3 | 1-Bromo-PDI | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 78 | N/A |
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide. This method is also effective for C-C bond formation on the perylene core, offering an alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.
General Reaction Scheme:
Caption: General scheme of a Stille coupling reaction.
Experimental Protocol: Stille Coupling of a Halogenated Perylene Derivative
This protocol provides a general procedure for the Stille coupling of a halogenated perylene derivative with an organostannane.
Materials:
-
Halogenated perylene derivative (e.g., 1,7-dibromoperylene diimide)
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the halogenated perylene derivative (1 equivalent) in the degassed solvent.
-
Add the organostannane (2.5 equivalents) to the solution via syringe.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3][4][5][6][7][8][9]
Quantitative Data: Stille Coupling of Perylene Derivatives
| Entry | Perylene Derivative | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,7-Dibromo-PDI | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 75 | N/A |
| 2 | 1,6-Diiodo-PDI | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃/P(o-tol)₃ (3) | DMF | 90 | 18 | 68 | N/A |
| 3 | 1-Bromo-PDI | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 82 | N/A |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing perylene derivatives with extended π-conjugation by introducing alkynyl moieties.
General Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of an Iodoperylene Derivative
This protocol outlines the synthesis of an alkynyl-substituted perylene derivative.
Materials:
-
Iodoperylene derivative (e.g., 1-iodo-perylene diimide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the iodoperylene derivative (1 equivalent) and the terminal alkyne (1.5 equivalents) in the degassed solvent.
-
Add the base to the reaction mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) and the copper(I) co-catalyst (0.1 equivalents) to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[10][11][12][13][14]
Quantitative Data: Sonogashira Coupling of Perylene Derivatives
| Entry | Perylene Derivative | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-PDI | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 90 | [15] |
| 2 | 1,7-Diiodo-PDI | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 12 | 85 | N/A |
| 3 | 1-Bromo-PDI | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | DMF | 70 | 6 | 75 | N/A |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for synthesizing N-functionalized perylene derivatives, which are important for applications in organic electronics and as fluorescent probes.
General Reaction Scheme:
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoperylene Diimide
This protocol describes a general procedure for the amination of a bromoperylene diimide.
Materials:
-
Bromoperylene diimide derivative (e.g., 1-bromo-perylene diimide)
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the bromoperylene diimide (1 equivalent), palladium precatalyst (0.01-0.05 equivalents), phosphine ligand (0.02-0.1 equivalents), and base (1.5-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by the amine (1.2-1.5 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-130 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[16][17][18][19][20][21][22][23][24]
Quantitative Data: Buchwald-Hartwig Amination of Perylene Derivatives
| Entry | Perylene Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-PDI | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 16 | 88 | N/A |
| 2 | 1,7-Dibromo-PDI | Morpholine | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 | N/A |
| 3 | 1-Bromo-PDI | n-Hexylamine | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Toluene | 120 | 20 | 80 | N/A |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of a perylene derivative.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of perylene derivatives. The Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions provide access to a vast array of novel perylene-based materials with tailored properties for applications in organic electronics, photovoltaics, and biomedical imaging. The protocols and data presented in this guide serve as a valuable resource for researchers in these fields. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. Synthesis and Physical Properties of a Perylene Diimide-Embedded Chiral Conjugated Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Integration of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane in Organic Light-Emitting Diode (OLED) Fabrication
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their high photoluminescence quantum yields, excellent thermal stability, and strong absorption in the visible spectrum, making them promising candidates for use in organic electronics. 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a perylene derivative functionalized with a boronic acid pinacol ester group. While boronic esters are commonly employed as synthetic intermediates in cross-coupling reactions to create more complex organic semiconductors, their direct use as an emissive or charge-transporting material in OLEDs is less documented.
These application notes provide a detailed protocol for the fabrication of a multi-layer OLED device using vacuum thermal evaporation, a common technique for small molecule deposition. This document outlines a potential device architecture where this compound could be investigated as a dopant in an emissive layer.
Molecular Structure
The chemical structure of this compound is presented below.
Caption: Molecular structure of the compound.
Experimental Protocol: OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multi-layer OLED with a doped emissive layer.
3.1. Materials and Equipment
-
Substrate: Indium Tin Oxide (ITO) coated glass (e.g., 15-20 Ω/sq)
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Emissive Layer (EML) Host: Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) or 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy)
-
EML Dopant: this compound
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Equipment:
-
Substrate cleaning setup (ultrasonic bath, DI water source, nitrogen gun)
-
Plasma cleaner (Oxygen or UV-Ozone)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox with an inert atmosphere (N₂) for device encapsulation and testing
-
Source-measure unit (SMU) and photometer/spectrometer for device characterization
-
3.2. Substrate Preparation
-
Cut ITO-coated glass substrates to the desired size.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-Ozone for 5-10 minutes to improve the work function and remove organic residues.
-
Immediately transfer the cleaned substrates to the vacuum chamber to prevent re-contamination.
3.3. Device Fabrication The following layers are deposited sequentially onto the ITO anode in a high-vacuum thermal evaporation chamber without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN at a rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA) and this compound. A typical starting point is a 20 nm thick layer with a doping concentration of 1-10 wt%. The deposition rate of the host should be maintained at ~1 Å/s, while the dopant rate is adjusted to achieve the desired concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of Alq3 at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Al at a rate of 2-5 Å/s through a shadow mask to define the active area of the device.
3.4. Encapsulation and Characterization
-
Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photometer.
-
Measure the electroluminescence (EL) spectrum with a spectrometer.
Illustrative Quantitative Data
The following table presents hypothetical performance data for an OLED device fabricated using the protocol above. This data is for illustrative purposes and does not represent actual experimental results for this compound.
| Parameter | Illustrative Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 15.0 cd/A |
| Maximum Power Efficiency | 12.5 lm/W |
| Maximum External Quantum Efficiency (EQE) | 7.0 % |
| CIE 1931 Color Coordinates (x, y) | (0.25, 0.65) (Green) |
Visualizations
OLED Device Architecture
Boronate Esters: Versatile Building Blocks for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boronate esters, formed through the reversible covalent interaction between boronic acids and diols, have emerged as highly versatile building blocks in the development of advanced materials. Their dynamic nature, responsiveness to stimuli such as pH and saccharides, and biocompatibility make them ideal candidates for a wide range of applications, including targeted drug delivery, self-healing materials, and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of boronate ester-based materials.
I. Applications in Drug Delivery
Boronate ester-based systems offer a sophisticated platform for the targeted delivery of therapeutics. The reversible nature of the boronate ester bond allows for the creation of intelligent nanoparticles that can release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of reactive oxygen species (ROS).[1]
A. Phenylboronic Acid-Modified Nanoparticles for Targeted Drug Delivery
Phenylboronic acid (PBA) moieties can be incorporated into polymeric nanoparticles to facilitate targeting of cells with overexpressed sialic acid residues on their surface glycocalyx.[2][3] This interaction enhances cellular uptake and allows for site-specific drug delivery.
Quantitative Data Summary: Boronate Ester-Mediated Drug Delivery
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Boronated Protein for GD3 Ganglioside | (53 ± 11) μM | [3] |
| Cellular Uptake Enhancement (Boronated RNase A) | 4–5 fold | [2] |
| IC50 of Boronated RNase A (K-562 cells) | 4.1 ± 0.4 μM | [2] |
| IC50 of Boronated RNase A with Fructose (50 mM) | 9 ± 1 μM | [2] |
B. Experimental Protocol: Synthesis of Phenylboronic Acid-Containing Polymers for Glucose-Triggered Drug Delivery
This protocol outlines the synthesis of a block copolymer, poly-(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), which can self-assemble into nanoparticles for glucose-responsive drug delivery.[4]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP) (chain transfer agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer:
-
Dissolve 3-aminophenylboronic acid (21.9 mmol) in a 1:1 (v/v) mixture of THF and water (66 ml).
-
Add sodium bicarbonate (48.2 mmol) and cool the mixture to below 5°C.
-
Slowly add a solution of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml) dropwise over 1 hour.
-
Stir the reaction mixture overnight, allowing it to reach room temperature.[4]
-
-
Synthesis of PNIPAM-b-PAPBA via RAFT Polymerization:
-
Synthesize the PNIPAM macro-chain transfer agent using NIPAM, DMP, and AIBN according to established RAFT polymerization procedures.
-
Perform chain extension of the PNIPAM macro-chain transfer agent with the APBA monomer to obtain the PNIPAM-b-PAPBA block copolymer.[4]
-
-
Preparation of Nanoparticles:
-
Dissolve the synthesized PNIPAM-b-PAPBA (0.16 g) in DMSO (1 ml).
-
Dilute the polymer solution with PBS (pH 7.4) containing the desired drug to induce self-assembly into nanoparticles.[4]
-
Experimental Workflow: Synthesis of PNIPAM-b-PAPBA Nanoparticles
Caption: Workflow for the synthesis of PNIPAM-b-PAPBA nanoparticles.
II. Applications in Self-Healing Materials
The dynamic and reversible nature of boronate ester bonds makes them excellent candidates for the design of self-healing polymers.[5] When a material containing these bonds is damaged, the bonds can break and reform across the interface, leading to the restoration of the material's integrity.[5]
A. Room-Temperature Self-Healing Polymers
Self-healing can be achieved at room temperature, often facilitated by the presence of water, which promotes the hydrolysis and re-esterification of the boronate ester bonds.[5]
Quantitative Data Summary: Self-Healing Efficiency of Boronate Ester Polymers
| Material System | Healing Condition | Healing Time | Healing Efficiency (%) | Reference |
| Dual cross-linked silicone elastomer | Room Temperature | - | ~70 | [5] |
| Boronate ester hydrogel (LMPG/VBA/AAm) | Room Temperature | 30 min | >97 (Toughness) | [5] |
B. Experimental Protocol: Preparation of a Self-Healing Boronate Ester Hydrogel
This protocol describes the in-situ radical polymerization of acrylamide and a boronic acid-containing monomer in the presence of a diol-containing polymer to form a self-healing hydrogel.[5]
Materials:
-
Low-molecular-weight hyperbranched polyglycerol (LMPG)
-
4-Vinylphenyl boronic acid (VBA)
-
Acrylamide (AAm)
-
Initiator (e.g., ammonium persulfate/tetramethylethylenediamine)
-
Deionized water
Procedure:
-
Preparation of the Pre-gel Solution:
-
Synthesize LMPG via cationic ring-opening polymerization of glycidol.
-
Prepare an alkaline aqueous solution containing the desired concentrations of LMPG, VBA, and AAm.
-
-
In-situ Radical Polymerization:
-
Add the initiator system to the pre-gel solution to initiate the copolymerization of VBA and AAm.
-
The polymerization will proceed, and the forming poly(VBA-co-AAm) chains will be cross-linked by the LMPG through the formation of boronate ester bonds between the boronic acid groups of VBA and the diol groups of LMPG.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two pieces.
-
Bring the cut surfaces into contact and allow them to heal at room temperature for a specified time (e.g., 30 minutes).
-
Evaluate the healing efficiency by measuring the mechanical properties of the healed sample.[5]
-
Experimental Workflow: Self-Healing Hydrogel Preparation
Caption: Workflow for the preparation and self-healing of a boronate ester hydrogel.
III. Applications in Sensors and Diagnostics
Boronate esters are widely used in the development of sensors, particularly for the detection of saccharides like glucose. The binding of a saccharide to a boronic acid derivative can induce a change in the electronic properties of an attached reporter molecule, leading to a detectable signal, such as a change in fluorescence or color.
A. Boronic Acid-Based Fluorescent Glucose Sensors
Fluorescent sensors incorporating phenylboronic acid moieties can exhibit changes in their fluorescence intensity upon binding to glucose. This principle is utilized in the development of continuous glucose monitoring systems.
B. Experimental Protocol: General Synthesis of a Boronic Acid-Based Fluorescent Probe
This protocol provides a general procedure for the synthesis of an anthracene-based bisboronic acid fluorescent probe.[6]
Materials:
-
9,10-Bis(bromomethyl)anthracene
-
2-(Bromomethyl)-4-(trifluoromethyl)phenylboronic acid pinacol ester
-
Di-tert-butyl 3,3'-azanediyldipropionate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Solvents for purification (e.g., column chromatography)
Procedure:
-
Synthesis of the Protected Intermediate:
-
React 9,10-bis(bromomethyl)anthracene with di-tert-butyl 3,3'-azanediyldipropionate.
-
Couple the resulting product with 2-(bromomethyl)-4-(trifluoromethyl)phenylboronic acid pinacol ester to form the fully protected intermediate.
-
-
Deprotection:
-
Treat the protected intermediate with a mixture of TFA and DCM to remove the tert-butyl and pinacol protecting groups, yielding the final di-boronic acid fluorescent probe.
-
-
Purification:
-
Purify the final product using appropriate chromatographic techniques.
-
Logical Relationship: Boronate Ester-Based Glucose Sensing
Caption: Principle of boronate ester-based fluorescent glucose sensing.
IV. Boronate Ester Interaction with Cell Surfaces
The interaction of boronate esters with the cell surface glycocalyx is a key mechanism for targeted drug delivery. This interaction is based on the formation of boronate esters between the boronic acid moieties on a delivery vehicle and the cis-diol groups of saccharides, such as sialic acid, which are abundant on the surface of many cells, particularly cancer cells.[2][3]
Signaling Pathway: Boronate Ester-Mediated Cellular Uptake
Caption: Boronate ester-mediated targeting and cellular uptake of a drug carrier.
V. Characterization of Boronate Ester Materials
A variety of analytical techniques are employed to characterize boronate ester-based materials.
Key Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are used to confirm the chemical structure and the formation of boronate esters.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of boronic acids and boronate esters, providing evidence of bond formation.
-
Mass Spectrometry: This technique is used to determine the molecular weight of synthesized polymers and to confirm the conjugation of boronic acid moieties.
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution and stability of nanoparticles in solution.
-
Rheology: Rheological measurements are crucial for characterizing the mechanical properties of hydrogels, including their storage and loss moduli, and for evaluating their self-healing capabilities.[7]
-
Microscopy: Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of nanoparticles and the porous structure of materials.
This document provides a foundational overview and practical protocols for working with boronate ester-based materials. The versatility of boronate ester chemistry continues to drive innovation in materials science and drug development, offering exciting opportunities for future advancements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronate-Mediated Biologic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perylene Derivatives in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as versatile scaffolds in medicinal chemistry and drug design.[1] Their unique photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and exceptional photostability, make them ideal candidates for a range of biomedical applications.[1][2][3] Furthermore, their planar structure allows for effective intercalation with biological macromolecules, and their core can be readily functionalized to modulate their solubility, biocompatibility, and biological activity.[2] These attributes have led to the exploration of perylene derivatives as potent anticancer agents, photosensitizers in photodynamic therapy (PDT), and advanced fluorescent probes for cellular imaging.[1][4]
This document provides detailed application notes on the use of perylene derivatives in these key areas, alongside comprehensive protocols for their synthesis and biological evaluation.
I. Applications in Medicinal Chemistry
Anticancer Agents
Perylene derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and stabilization of G-quadruplex DNA structures, leading to telomerase inhibition.[5][6][7]
Mechanism of Action:
-
Enzyme Inhibition: Certain perylene diimides (PDIs) have been shown to inhibit the activity of enzymes such as Glutathione S-transferase (GST) and c-Src tyrosine kinase.[7] GSTs are often overexpressed in cancer cells and contribute to drug resistance by detoxifying chemotherapeutic agents.[8][9] c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[7] Inhibition of these enzymes can sensitize cancer cells to conventional chemotherapy and inhibit tumor growth.[7]
-
Telomerase Inhibition: The G-rich telomeric ends of chromosomes can fold into four-stranded structures known as G-quadruplexes.[6][10] The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length and a key factor in the immortalization of cancer cells.[5][11] The planar aromatic core of perylene derivatives allows them to stack on top of the G-quartets, effectively capping the telomere and preventing telomerase from binding and extending the DNA strand.[5][6]
-
Induction of Apoptosis: Perylene derivatives can induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS) that cause mitochondrial damage.[12] This leads to the release of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade and leading to cell death.[12][13]
Quantitative Data: Anticancer Activity of Perylene Derivatives
The following table summarizes the in vitro anticancer activity of representative perylene derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | N,N'-bis(2-(dimethylamino)ethyl)-perylene-3,4,9,10-tetracarboxylic diimide | Panc1 (Pancreatic) | 85.58 (as µg/mL) | [3] |
| Compound 2 | N,N'-bis(2-(diethylamino)ethyl)-perylene-3,4,9,10-tetracarboxylic diimide | Panc1 (Pancreatic) | >100 (as µg/mL) | [3] |
| PIPER | N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide | Various | Not specified | [5] |
| Hypocrellin B | Perylenequinone derivative | Acanthamoeba trophozoites | 0.23 | [14] |
| Hypocrellin B | Acanthamoeba cysts | 3.8 | [14] |
Signaling Pathway: Perylene Derivative-Induced Apoptosis
Photodynamic Therapy (PDT)
PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[15][16] Perylene derivatives, with their strong absorption in the visible and near-infrared (NIR) regions and high singlet oxygen quantum yields, are excellent candidates for PDT photosensitizers.[15][17][18]
Mechanism of Action:
Upon irradiation with light of a specific wavelength, the perylene-based photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis and necrosis of tumor cells.[15][16]
Quantitative Data: Photodynamic Efficacy of Perylene Derivatives
| Compound ID | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Excitation Wavelength (nm) | Light Dose (J/cm²) | Cell Viability Reduction | Reference |
| PDI-Pyr | 0.93 | Toluene/Methanol | Not specified | Not specified | Not specified | [18] |
| PDI-1 | Not specified | Isopropanol | >600 | 19.8 | Significant cytotoxicity on K-562 cells | |
| PDI-2 | Not specified | Isopropanol | >600 | 19.8 | Significant cytotoxicity on K-562 cells | |
| PDI-3 | Not specified | Isopropanol | >600 | 19.8 | Significant cytotoxicity on K-562 cells | |
| APTES-PDI-APTES | 0.70 | DCM | Not specified | Not specified | Not specified | [19] |
Experimental Workflow: In Vitro Photodynamic Therapy
Fluorescent Probes for Bioimaging
The inherent fluorescence of perylene derivatives makes them excellent probes for various bioimaging applications.[2] By modifying their structure, their fluorescence properties can be tuned, and they can be targeted to specific cellular organelles or biomolecules.[2] Water-soluble perylene diimides have been successfully employed for live-cell imaging.[2]
Advantages as Fluorescent Probes:
-
High Photostability: Perylene derivatives are resistant to photobleaching, allowing for long-term imaging experiments.[1][2]
-
Tunable Emission: The emission wavelength can be shifted by chemical modification, enabling multicolor imaging.[1]
-
High Quantum Yield: Many perylene derivatives exhibit high fluorescence quantum yields, resulting in bright signals.[1][3]
II. Experimental Protocols
Synthesis of Water-Soluble Perylene Diimides
This protocol describes a general method for the synthesis of water-soluble N,N'-disubstituted perylene diimides.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride
-
Amine (e.g., sulfanilic acid, p-phenylenediamine, 1,6-diaminohexane)
-
Imidazole
-
Zinc chloride (catalyst)
-
Argon gas
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Combine perylene-3,4,9,10-tetracarboxylic dianhydride, the desired amine (in appropriate stoichiometric ratio), and zinc chloride in a round-bottom flask.
-
Add imidazole as the solvent.
-
Flush the flask with argon gas to create an inert atmosphere.
-
Heat the reaction mixture to 160°C with constant stirring.
-
Maintain the reaction at this temperature for the required time (typically several hours, monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable solvent (e.g., ethanol or water) to precipitate the product.
-
Collect the precipitate by filtration and wash it thoroughly with the same solvent to remove unreacted starting materials and imidazole.
-
Dry the product under vacuum.
-
Characterize the final product using techniques such as FTIR and ¹H NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of perylene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Perylene derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the perylene derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.
Cellular Uptake and Localization by Confocal Microscopy
This protocol describes the visualization of the cellular uptake and subcellular localization of fluorescent perylene derivatives using confocal microscopy.[20][21][22]
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent perylene derivative
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI for nuclear staining (optional)
-
Confocal laser scanning microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescent perylene derivative at a predetermined concentration in complete medium.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
Wash the cells three times with PBS to remove the extracellular probe.
-
(Optional) For fixed cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
(Optional) Stain the nucleus with DAPI for 10 minutes and wash with PBS.
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the perylene derivative and any other fluorescent stains used.
-
Analyze the images to determine the subcellular localization of the perylene derivative.
In Vitro Photodynamic Therapy Protocol
This protocol details the procedure for evaluating the photodynamic efficacy of a perylene-based photosensitizer in vitro.[23][24]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Perylene derivative photosensitizer
-
Light source with a specific wavelength corresponding to the absorption of the photosensitizer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described in the cytotoxicity assay protocol.
-
After 24 hours, replace the medium with fresh medium containing the photosensitizer at various concentrations.
-
Incubate the cells in the dark for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh medium to each well.
-
Irradiate the cells with a light source at the appropriate wavelength and light dose. A control plate should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for another 24-48 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Compare the viability of the irradiated cells with the dark control to determine the photodynamic efficacy.
Conclusion
Perylene derivatives represent a highly promising and versatile class of molecules in medicinal chemistry and drug design. Their tunable chemical and photophysical properties allow for their application as multi-faceted therapeutic and diagnostic agents. The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of novel perylene-based compounds. Further exploration and development in this area are poised to yield innovative solutions for cancer therapy and biomedical imaging.
References
- 1. The Synthesis and Biological Applications of Water-Soluble Perylene Diimides [manu56.magtech.com.cn]
- 2. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. New Highly Fluorescent Water Soluble Imidazolium-Perylenediimides: Synthesis and Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Water soluble cationic perylene derivatives as possible telomerase inhibitors: the search for selective G-quadruplex targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of perylenediimide derivatives for potential therapeutic benefits on cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective interactions of perylene derivatives having different side chains with inter- and intramolecular G-quadruplex DNA structures. A correlation with telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific binding of telomeric G-quadruplexes by hydrosoluble perylene derivatives inhibits repeat addition processivity of human telomerase [infoscience.epfl.ch]
- 12. Perylene‐Mediated Electron Leakage in Respiratory Chain to Trigger Endogenous ROS Burst for Hypoxic Cancer Chemo‐Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro amoebacidal activity of photodynamic therapy on Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of human glutathione transferases by dinitronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory purification techniques.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column Chromatography | The highly nonpolar and planar structure of the perylene moiety can cause strong, irreversible adsorption to the acidic silanol groups on standard silica gel. | - Use Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites before packing the column. - Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, or boric acid-impregnated silica gel to minimize adsorption.[1] - Perform a Rapid Purification: Utilize flash chromatography with a higher flow rate to minimize the contact time of the compound with the stationary phase. |
| Product Hydrolysis During Purification | Pinacol boronic esters are susceptible to hydrolysis back to the corresponding boronic acid, especially in the presence of water and acidic conditions (like on silica gel).[2][3][4][5] | - Use Anhydrous Solvents and Conditions: Ensure all solvents and glassware are thoroughly dried before use. - Avoid Protic or Acidic Mobile Phase Modifiers: Do not use alcohols or acids in your eluent for silica gel chromatography.[4] - Work Up Under Aprotic Conditions: During the reaction work-up, use anhydrous organic solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate. |
| Streaking or Tailing of the Product Spot on TLC | - Strong interaction with the stationary phase. - The presence of the corresponding boronic acid as an impurity. | - Modify the TLC Mobile Phase: Add a small amount (0.5-1%) of a polar solvent like methanol or a neutralizer like triethylamine to the eluent to improve the spot shape. - Use Boric Acid-Impregnated Silica TLC Plates: This can help to suppress the hydrolysis and improve the chromatography of boronic esters.[1] |
| Difficulty in Achieving High Purity by Column Chromatography Alone | - Co-elution with structurally similar impurities, such as isomers or partially deborylated species. - Presence of highly nonpolar impurities. | - Employ a Multi-Step Purification Strategy: Follow column chromatography with a recrystallization step. - Optimize the Chromatographic System: Use a shallower solvent gradient and a longer column to improve separation. |
| Product Fails to Crystallize During Recrystallization | - The chosen solvent system may be too good or too poor. - The presence of impurities is inhibiting crystal formation. | - Screen a Variety of Solvent Systems: Test different single solvents and solvent pairs. Good starting points for nonpolar compounds like perylene derivatives include toluene, xylenes, or solvent pairs like toluene/hexane or dichloromethane/methanol.[6][7] - Use a Seed Crystal: If a small amount of pure product is available, add a seed crystal to induce crystallization. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated. | - Use a Lower-Boiling Solvent System: Select a solvent or solvent pair with a lower boiling point. - Add More of the "Good" Solvent: If using a solvent pair, add a small amount of the solvent in which the compound is more soluble to the hot solution before cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can include:
-
Perylene: Formed from protodeborylation of the starting material or product.
-
Bis(pinacolato)diboron (B₂pin₂): A common reagent used in the borylation reaction.
-
Perylene boronic acid: Resulting from the hydrolysis of the pinacol ester.
-
Isomers of the desired product: Depending on the selectivity of the borylation reaction.
-
Unreacted starting materials: Such as 3-bromoperylene if that is the synthetic precursor.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: Given the highly nonpolar nature of the perylene backbone, a good starting point for column chromatography on deactivated silica or alumina would be a nonpolar solvent system with a gradual increase in polarity. Consider the following:
-
Initial Elution: 100% Hexane or Heptane to elute very nonpolar impurities.
-
Gradient Elution: Gradually introduce a slightly more polar solvent like toluene or dichloromethane, followed by a small percentage of ethyl acetate. A suggested gradient could be from 100% Hexane to a final mixture of Hexane/Ethyl Acetate (e.g., 95:5 or 90:10).
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Perylene and its derivatives have limited solubility in many common organic solvents.[7][8][9][10] A solvent screening is always recommended. Good candidates for single-solvent recrystallization are hot toluene or xylenes. For solvent-pair recrystallization, you could dissolve the crude product in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until turbidity is observed. Potential solvent pairs include:
-
Toluene/Hexane
-
Dichloromethane/Methanol
-
Chloroform/Hexane
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The perylene core is highly fluorescent. You can often visualize the product on TLC plates under a UV lamp (365 nm) as a brightly fluorescing spot. Standard TLC staining techniques like potassium permanganate or iodine can also be used.
Q5: Is it possible to purify the corresponding perylene-3-boronic acid first and then re-esterify it with pinacol?
A5: Yes, this is a viable alternative purification strategy. Boronic acids can sometimes be easier to crystallize than their pinacol esters. After obtaining the pure boronic acid, you can re-esterify it by reacting with pinacol in a suitable solvent (e.g., toluene or THF) with a dehydrating agent like anhydrous magnesium sulfate.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: In a fume hood, create a slurry of silica gel in the initial, nonpolar eluent (e.g., hexane). Add triethylamine (1-2% of the total solvent volume) to the slurry and stir for 15-20 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of deactivated silica gel by removing the solvent under reduced pressure. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a second, more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., toluene). Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a good candidate for a single-solvent recrystallization. If it does not dissolve, it may be a "poor" solvent for a solvent-pair system.
-
Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot "good" solvent to fully dissolve the material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: A typical workflow for the purification of the target compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Solvent and substituent effects on aggregation constants of perylene bisimide π-stacks – a linear free energy relationship analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. OLED - Wikipedia [en.wikipedia.org]
Technical Support Center: Perylene Borylation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and selectivity of perylene borylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst system for the C-H borylation of perylenes? A1: The most common and effective catalyst is an iridium-based system, typically using [Ir(OMe)(COD)]₂ as the precatalyst in conjunction with a specific ligand.[1][2] This catalyst is widely used for direct C-H activation and borylation of various aromatic compounds, including perylene and its derivatives.[3][4]
Q2: How critical is the choice of ligand for the reaction outcome? A2: The ligand plays a crucial role in both the yield and regioselectivity of the reaction.[1][5] The optimal ligand is highly dependent on the perylene substrate. For unsubstituted perylene, bidentate, electron-rich bipyridine ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) provide high yields of the tetraborylated product.[1] In contrast, for perylene diimides (PDIs), monodentate phosphine ligands such as P(C₆F₅)₃ are often superior for achieving high conversion to the tetraborylated product.[1]
Q3: What are the recommended solvents and reaction temperatures? A3: Common solvents for iridium-catalyzed perylene borylation include cyclohexane for perylene and dioxane for PDIs.[1] Reactions are typically run at elevated temperatures, such as at reflux (around 90 °C) for conventional heating.[1] However, microwave-assisted heating at higher temperatures (e.g., 150 °C) can dramatically improve results.[6]
Q4: Can microwave irradiation improve reaction efficiency? A4: Yes, microwave irradiation is highly effective for this reaction. It can reduce reaction times from several days to under an hour while achieving comparable or even higher yields compared to conventional heating methods.[1][6][7]
Q5: How can I control the degree of borylation (e.g., achieve diborylation instead of tetraborylation)? A5: Regioselectivity can be controlled by modifying the reaction conditions and, most importantly, the ligand.[1][6] For instance, selective di-ortho-borylation of perylenemonoimide (PMI) can be achieved by carefully selecting the ligand and solvent.[1] Achieving less-borylated species often results in complex product mixtures that are challenging to purify.[1]
Q6: What is the most common side reaction to be aware of? A6: When using palladium catalysts with halogenated perylenes, a common side reaction is the Suzuki-type cross-coupling of the desired borylated product with the starting aryl halide, leading to the formation of biaryl compounds.[8] While less common with iridium-catalyzed C-H borylation, complex mixtures of mono-, di-, and tri-borylated products can form if the reaction does not go to completion, complicating purification.[1]
Troubleshooting Guide
Problem 1: Low or zero yield of the desired borylated product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The iridium precatalyst, [Ir(OMe)(COD)]₂, can degrade. Ensure it is stored properly under an inert atmosphere. Using a fresh batch is recommended. |
| Incorrect Ligand Choice | The ligand's electronic and steric properties are critical. For perylene, dtbpy is a good starting point.[1] For PDIs, P(C₆F₅)₃ is preferred.[1] Using the wrong ligand can lead to low or no conversion. |
| Suboptimal Temperature | The reaction requires thermal energy. If conventional heating at 90 °C gives low conversion, consider using microwave heating at 150 °C to increase the reaction rate and yield.[1] |
| Poor Substrate Solubility | Perylene derivatives, especially PDIs, can have poor solubility. Long aliphatic chains on the imide nitrogen can improve solubility and reactivity.[1] Ensure the chosen solvent (e.g., dioxane for PDIs) is appropriate.[1] |
Problem 2: A complex mixture of products with varying degrees of borylation is formed.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | To drive the reaction towards the fully substituted tetraborylated product, ensure a sufficient excess of the boron source (e.g., 8 equivalents of B₂pin₂) and allow for adequate reaction time.[1] Monitor the reaction by TLC or GC-MS to track its progress. |
| Lack of Regioselectivity | The formation of multiple products is often linked to the ligand. For PDI borylation, ligands other than the optimal P(C₆F₅)₃ can produce complicated mixtures of tetra-, tri-, di-, and mono-borylated products that are very difficult to separate.[1] |
| Difficult Purification | The presence of multiple borylated species with similar polarities makes purification by column chromatography challenging and solvent-intensive.[1] Optimizing the reaction for a single product is the most effective strategy. |
Problem 3: Difficulty purifying the final product.
| Possible Cause | Suggested Solution |
| Product Crystallization | For the tetraborylation of unsubstituted perylene, the product is often crystalline and will precipitate from the reaction mixture (cyclohexane) upon cooling. This allows for simple purification by filtration.[1][9] |
| Chromatography Required | For many perylene derivatives, particularly PDIs, column chromatography is necessary.[1] A careful selection of the eluent system is required to separate products with very similar retention factors. |
Data Corner: Optimizing Reaction Conditions
Quantitative data from systematic studies highlight the critical factors influencing reaction outcomes.
Table 1: Effect of Ligand on the Iridium-Catalyzed Tetraborylation of Perylene Reaction Conditions: Perylene (0.1 mmol), B₂pin₂ (0.8 mmol), [Ir(OMe)(COD)]₂ (5 mol%), Ligand (10 mol%), Cyclohexane, 90 °C, 72 h.
| Ligand | Description | Isolated Yield of Tetraborylated Product | Reference |
| dtbpy (L3) | Bidentate, electron-rich | 86% | [1] |
| 2,2′-bipyridine (L1) | Bidentate, parent ligand | 75% (required chromatography) | [1] |
| P(C₆F₅)₃ (L5) | Monodentate, electron-poor | No conversion | [1] |
Table 2: Comparison of Conventional vs. Microwave Heating for Perylene Borylation Reaction Conditions: Perylene (0.1 mmol), B₂pin₂ (0.8 mmol), [Ir(OMe)(COD)]₂ (5 mol%), dtbpy (10 mol%), Cyclohexane.
| Heating Method | Temperature | Time | Isolated Yield | Reference |
| Conventional | 90 °C | 72 h | 86% | [1] |
| Microwave | 150 °C | 1 h | ~85% (Analogous Yield) | [1] |
Key Experimental Protocols
Protocol 1: Iridium-Catalyzed Tetraborylation of Perylene [1]
-
Preparation: In a glovebox or under an inert atmosphere, add perylene (1 equiv.), bis(pinacolato)diboron (B₂pin₂) (8 equiv.), [Ir(OMe)(COD)]₂ (5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (10 mol%) to a reaction vessel.
-
Solvent Addition: Add anhydrous cyclohexane to the vessel.
-
Reaction:
-
Conventional Heating: Reflux the mixture at 90 °C for 72 hours.
-
Microwave Heating: Heat the mixture in a microwave reactor at 150 °C for 1 hour.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The pure tetraborylated perylene product should crystallize from the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold solvent to yield the pure product.
Protocol 2: Iridium-Catalyzed Tetraborylation of a Perylene Diimide (PDI) [1]
-
Preparation: In a glovebox or under an inert atmosphere, add the PDI substrate (1 equiv.), B₂pin₂ (8 equiv.), [Ir(OMe)(COD)]₂ (5 mol%), and tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) (10 mol%) to a reaction vessel.
-
Solvent Addition: Add anhydrous dioxane to the vessel.
-
Reaction: Heat the mixture at the desired temperature (e.g., 100-150 °C) until completion (monitoring by TLC or NMR is recommended).
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired tetraborylated PDI product.
Visual Guides & Workflows
The following diagrams illustrate key processes and decision-making steps for troubleshooting perylene borylation reactions.
References
- 1. Controlling the Symmetry of Perylene Derivatives via Selective ortho-Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed direct tetraborylation of perylene bisimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability and degradation of perylene boronate esters
Technical Support Center: Perylene Boronate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of perylene boronate esters. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of my perylene boronate ester?
A1: The stability of perylene boronate esters is primarily influenced by a combination of factors related to both the boronate ester group and the perylene core:
-
Hydrolytic Stability: The boron-oxygen (B-O) bond in boronate esters is susceptible to hydrolysis, which is often the main degradation pathway. The rate of hydrolysis is influenced by:
-
Steric Hindrance: Bulky groups near the boronate ester can sterically shield the boron atom from attack by water molecules, significantly enhancing stability. For instance, boronate esters derived from diols with alkyl substituents on the α-carbons are thermodynamically more stable.[1]
-
Electronic Effects: Electron-withdrawing groups on the perylene core can increase the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack by water.
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution.[1][2]
-
Ring Strain: For cyclic boronate esters, the size of the ring affects stability. Six-membered rings are generally more thermodynamically stable than their five-membered counterparts.[1]
-
-
Photostability: Perylene derivatives are known for their strong light absorption.[3][4] This property can lead to photodegradation, especially under UV or visible light irradiation. The specific degradation pathway can involve photo-oxidation.[5]
-
Oxidative Stability: The boronic acid group can be susceptible to oxidative cleavage.[6] The presence of oxidizing agents or conditions that generate reactive oxygen species (ROS) can lead to the degradation of the boronate ester.
Q2: How does pH affect the stability of my perylene boronate ester?
A2: The pH of the medium plays a critical role in the stability of boronate esters. The esterification and hydrolysis are sensitive to pH.[1][2] Generally, boronate esters are more stable at neutral or slightly acidic pH. Under basic conditions, the boron atom is more susceptible to nucleophilic attack by hydroxide ions, which can accelerate hydrolysis. Conversely, under strongly acidic conditions, acid catalysis can also promote hydrolysis.[7] The optimal pH for stability will depend on the specific structure of the perylene boronate ester.
Q3: Can I improve the hydrolytic stability of my perylene boronate ester?
A3: Yes, several strategies can be employed to enhance the hydrolytic stability of perylene boronate esters:
-
Introduce Steric Shielding: Incorporating bulky substituents ortho to the boronic ester functionality on the perylene ring can physically block the approach of water molecules.[7][8]
-
Utilize More Stable Diols: The choice of the diol used to form the ester is crucial. Pinanediol boronic esters are known to be highly thermodynamically stable.[1][9] Boronic esters derived from (1,1'-bicyclohexyl)-l,l'-diol have also been shown to exhibit high stability.[10]
-
Form Intramolecular Coordination Bonds: Introducing a Lewis basic group, such as an amine, in a position that allows for the formation of an intramolecular dative bond to the boron atom (B-N bond) can stabilize the boronate ester.[1][11]
Q4: What are the expected degradation products of a perylene boronate ester?
A4: The degradation of a perylene boronate ester can lead to several products depending on the degradation pathway:
-
Hydrolysis: The primary products of hydrolysis are the corresponding perylene boronic acid and the diol.
-
Oxidative Degradation: Oxidative conditions can lead to the cleavage of the boronic acid group, resulting in a hydroxylated perylene derivative.[6]
-
Photodegradation: Under light exposure, the perylene core itself may undergo photochemical reactions, leading to a variety of photoproducts. The specific products will depend on the reaction conditions (e.g., presence of oxygen, solvent).
Troubleshooting Guides
Problem 1: My perylene boronate ester is degrading during aqueous experiments.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Adjust pH: Buffer the aqueous solution to a neutral or slightly acidic pH. - Lower Temperature: Perform experiments at a lower temperature to reduce the rate of hydrolysis. - Increase Steric Hindrance: If synthesizing a new compound, consider using a bulkier diol to form the boronate ester.[7][8] |
| Presence of Nucleophiles | - Review Buffer Components: Some buffer components can act as nucleophiles and accelerate ester cleavage. Consider using alternative buffer systems.[2] |
| Photodegradation | - Protect from Light: Conduct experiments in the dark or under amber light to minimize exposure to UV and visible light.[5] |
Problem 2: I am observing protodeboronation (loss of the boronic ester group) during a chemical reaction.
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Use Milder Reagents: For reactions like demethylation, strong Lewis acids like BBr3 can cause protodeboronation.[12] Explore alternative, milder deprotection methods if possible. - Protecting Groups: Consider using a more robust boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate, which can be more stable under certain reaction conditions.[12] |
| Acidic or Basic Conditions | - Neutralize the Reaction: If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature. |
Problem 3: My perylene boronate ester is showing poor stability during purification by silica gel chromatography.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis on Silica Gel | - Deactivate Silica Gel: Prepare a slurry of the silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine, to neutralize acidic sites.[13] - Use Alternative Stationary Phases: Consider using alumina or a less acidic stationary phase for chromatography.[13] |
| Compound Instability | - Minimize Purification Time: Run the column quickly to reduce the time the compound is in contact with the stationary phase. - Alternative Purification: Explore other purification methods such as recrystallization or preparative thin-layer chromatography (TLC). |
Quantitative Data on Boronate Ester Stability
Table 1: Relative Thermodynamic Stability of Representative Boronic Esters
| Boronic Ester Derivative | Relative Stability |
| Pinanediol boronic ester | Most Stable |
| ... | ... |
| DIPT boronic ester | Least Stable |
This table is based on qualitative comparisons from transesterification studies.[9]
Table 2: Energy Barriers for Hydrolysis of a Boronate Ester
| Reaction Condition | Energy Barrier (kcal/mol) |
| Hydrolysis with one H₂O molecule | 22.3 |
| Hydrolysis with two H₂O molecules | 6.5 (Step 1), 7.9 (Step 2) |
These values are from density functional theory (DFT) calculations for the hydrolysis of a boronate ester formed from 1,4-phenylenebis(boronic acid) and 2,3,6,7,10,11-hexahydroxytriphenylene.[14][15] The presence of an additional water molecule significantly lowers the energy barrier for hydrolysis.[14]
Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the perylene boronate ester in a deuterated organic solvent (e.g., DMSO-d₆, Acetone-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at t=0.
-
Initiate Hydrolysis: Add a specific volume of D₂O to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of proton signals corresponding to the perylene boronate ester and the appearance of new signals corresponding to the hydrolyzed perylene boronic acid and the diol. The rate of hydrolysis can be determined by plotting the concentration of the perylene boronate ester versus time.
Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the perylene boronate ester in a suitable solvent (e.g., chloroform, THF) in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution.
-
Photolysis: Irradiate the sample with a light source of a specific wavelength (e.g., a UV lamp or a specific wavelength laser).
-
Time-Course Monitoring: At regular intervals, stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in the absorption spectrum over time. A decrease in the characteristic absorption bands of the perylene core indicates photodegradation. The appearance of new bands may suggest the formation of photoproducts.
Visualizations
Caption: General mechanism of perylene boronate ester hydrolysis.
Caption: Troubleshooting workflow for perylene boronate ester instability.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of the Effects of Brominated Perylenediimide and Perylene Tetraester Modified G‐C₃N₄ S‐Scheme Nanocomposites on the Photocatalytic Degradation of Anionic and Cationic Dyes and Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. DSpace [repository.kaust.edu.sa]
- 15. experts.azregents.edu [experts.azregents.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pertaining Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for perylene substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a perylene substrate showing low to no yield?
A1: Low yields with perylene substrates can stem from several factors:
-
Poor Solubility: Perylene derivatives are often poorly soluble in common organic solvents, which can hinder the reaction.[1]
-
Catalyst Deactivation: The extended aromatic system of perylene can interact with the palladium catalyst, leading to deactivation. For pyridinic perylene derivatives, the nitrogen atom can coordinate with the palladium, inhibiting its catalytic activity.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially with electron-deficient or sterically hindered perylene substrates.
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and dehalogenation of the perylene substrate can consume the starting materials and reduce the yield of the desired product.[2][3]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be optimized for the specific perylene substrate.[1]
Q2: What are the most common side reactions in Suzuki coupling of perylene derivatives and how can I minimize them?
A2: The most common side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. To minimize this, ensure your reaction is thoroughly degassed and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates. Using anhydrous conditions and a milder base like potassium phosphate (K₃PO₄) can also be beneficial.[2][3]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the perylene halide. It is often caused by the presence of oxygen.[3] Thoroughly degassing the solvent and reaction mixture, and maintaining an inert atmosphere (Argon or Nitrogen) is crucial. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, may also reduce homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[4]
-
Dehalogenation: This is the reduction of the perylene halide to the corresponding perylene. This can be minimized by using bulky, electron-rich phosphine ligands and avoiding hydride sources in the reaction mixture.[3]
Q3: How do I choose the optimal catalyst and ligand for my perylene substrate?
A3: The choice of catalyst and ligand is critical. For challenging substrates like perylenes, which can be sterically hindered or electronically demanding, modern catalyst systems are often required.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and DavePhos (Buchwald ligands) are often effective as they promote the rate-determining oxidative addition step and stabilize the catalytic species.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable and active palladium complexes, such as PEPPSI-IPr, which can be effective for challenging couplings.[5]
-
Precatalysts: Using well-defined "precatalysts" can offer better reproducibility and activity compared to in-situ generated catalysts.[5]
A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for your specific perylene derivative.
Q4: What are the best practices for setting up a Suzuki coupling reaction with a perylene substrate?
A4: Best practices include:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[4]
-
Dry Solvents: Use anhydrous solvents, especially if protodeboronation is a concern.
-
Reagent Purity: Ensure the purity of your perylene substrate, boronic acid/ester, and other reagents.
-
Proper Mixing: Perylene substrates and inorganic bases often have poor solubility, so vigorous stirring is essential to ensure good mixing.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity/Decomposition. 2. Poor solubility of starting materials. 3. Inefficient oxidative addition or transmetalation. 4. Base is not effective. | 1. Screen different palladium catalysts and ligands (e.g., Buchwald ligands, NHC-based catalysts).[5] 2. Try different solvents or solvent mixtures to improve solubility (e.g., Toluene, Dioxane, DMF, THF/water mixtures).[1] Consider higher reaction temperatures. 3. For aryl chlorides, use more electron-rich and bulky ligands.[7] Ensure the base is strong enough to activate the boronic acid. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.[8] |
| Significant Side Product Formation (Homocoupling, Protodeboronation) | 1. Presence of oxygen. 2. Unstable boronic acid. 3. Reaction conditions are too harsh. | 1. Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.[4] 2. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[3] 3. Try a milder base (e.g., KF or K₃PO₄) and a lower reaction temperature.[1] |
| Product is a complex mixture that is difficult to purify | 1. Multiple side reactions occurring. 2. Incomplete reaction. 3. Product degradation. | 1. Re-optimize reaction conditions to improve selectivity (see above). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Consider if the product is sensitive to the reaction or workup conditions. |
| Difficulty in Purifying the Perylene Product | 1. Co-elution of product with impurities. 2. Residual palladium catalyst. 3. Product is an oil or amorphous solid. | 1. Optimize column chromatography conditions (different solvent systems, gradient elution). Recrystallization from a suitable solvent can be effective for crystalline products.[9] 2. Filter the crude product through a pad of celite. Use palladium scavengers if necessary.[4] 3. If crystallization fails, column chromatography is the primary method for purification.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Suzuki Coupling of 1,6,7,12-Tetrabromoperylene Bisimide with Phenylboronic Acid [10]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 80 | 24 | 0 |
| 2 | K₂CO₃ | Dioxane/H₂O | 80 | 24 | 11 |
| 3 | K₂CO₃ | DMF/H₂O | 80 | 24 | 0 |
| 4 | KF | Toluene | 80 | 24 | 25 |
| 5 | KF | Dioxane | 80 | 24 | 54 |
| 6 | KF | DMF | 80 | 24 | 38 |
| 7 | CsF | Toluene | 80 | 24 | 36 |
| 8 | CsF | Dioxane | 80 | 24 | 68 |
Reaction conditions: 1,6,7,12-tetrabromoperylene bisimide, phenylboronic acid (6 equiv), Pd(PPh₃)₄ (10 mol%), Ag₂O (4.4 equiv), and base (8 equiv) in the specified solvent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoperylene Derivative
This is a general starting point and requires optimization for specific substrates.
Materials:
-
Bromoperylene derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromoperylene derivative, the arylboronic acid or ester, and the base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9][11]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Purification of Some Oxidation Products of Perylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Perylene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with perylene derivatives in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do my perylene derivatives have such poor solubility?
Perylene derivatives, particularly perylene diimides (PDIs), possess a large, planar aromatic core. This structure promotes strong π-π stacking interactions between molecules, leading to the formation of aggregates that are difficult to dissolve in common organic solvents and aqueous solutions.[1][2]
Q2: What is the most common initial strategy to improve the solubility of perylene diimides (PDIs)?
The most straightforward and widely used approach is to introduce solubilizing groups at the imide nitrogen positions.[3][4] This is typically achieved by reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine bearing the desired solubilizing substituent.[3][5][6] This modification is often a necessary first step to enable further functionalization at other positions of the perylene core.[3]
Q3: What types of functional groups can I introduce at the imide positions to enhance solubility in organic solvents?
To improve solubility in common organic solvents like chloroform, dichloromethane, and toluene, you can introduce sterically bulky or long, flexible alkyl chains at the imide positions.[3][7] Specific examples include:
-
Branched alkyl chains: Such as 2,6-diisopropylphenyl groups.[8]
-
Long, straight-chain alkyls: For example, dodecyl groups.[9]
-
Cycloalkyl groups: The size of the cycloalkyl ring can influence solubility, with very large rings like cyclotetradecyl showing high solubility.[3]
-
Oligosiloxane chains: These impart greater molecular flexibility and significantly improve solubility.[3]
Q4: How can I make my perylene derivative water-soluble for biological applications?
For aqueous solubility, you need to introduce hydrophilic functional groups. These can be broadly categorized as:
-
Ionic groups: Attaching cationic (e.g., ammonium salts) or anionic (e.g., carboxylates, sulfonates, phosphonates) groups is a very effective strategy.[1] These are often introduced at the imide or bay positions.
-
Non-ionic polar groups: Large, polar, non-ionic groups can also confer water solubility by forming hydrogen bonds with water and sterically shielding the perylene core to prevent aggregation.[1] Examples include:
-
Poly(ethylene glycol) (PEG) chains
-
Polyglycerol dendrons
-
Carbohydrate derivatives
-
Q5: My PDI is still insoluble even after modifying the imide positions. What should I do next?
If modifying the imide positions is insufficient, the next step is to introduce substituents at the "bay" positions (1, 6, 7, and 12) of the perylene core.[2][4] Introducing bulky groups in the bay region creates a twist in the planar perylene backbone, which effectively disrupts π-π stacking and dramatically improves solubility.[10][11]
Q6: What are some common substituents for the bay positions?
Common bay substituents include:
-
Phenoxy or other aryloxy groups[8]
-
Electron-donating groups like thiophene or trimethoxyphenyl moieties[9]
-
Morpholine groups[2]
Bay-functionalization is synthetically more challenging and often requires the initial imide functionalization to make the starting material soluble enough for subsequent reactions.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Perylene derivative precipitates during reaction. | The product's solubility is lower than the starting material in the chosen reaction solvent. | * Switch to a higher-boiling point, more polar solvent such as N-methyl-2-pyrrolidone (NMP) or imidazole.[3][5] * Increase the reaction temperature to improve solubility. * Consider a different solubilizing group that is more effective under the reaction conditions. |
| Product is difficult to purify due to aggregation on the chromatography column. | Strong aggregation tendencies of the perylene derivative lead to streaking and poor separation on silica gel. | * Use a stronger eluent system or add a small percentage of a more polar solvent like methanol or a few drops of an acid/base (if compatible with your molecule) to disrupt aggregation. * Consider alternative purification methods like recrystallization or precipitation. * If the product is intended for further reaction, consider using the crude material if it is of sufficient purity. |
| Low yield for bay-substitution reaction. | The starting bay-unsubstituted PDI has poor solubility in the reaction solvent, leading to incomplete reaction. | * Ensure the imide substituents on your starting material provide sufficient solubility for the bay-substitution reaction conditions. You may need to synthesize a new starting PDI with bulkier or longer-chain imide groups.[3] |
| Water-soluble PDI shows weak fluorescence in aqueous solution. | Aggregation is still occurring in the aqueous environment, leading to fluorescence quenching. | * Increase the number or size of the hydrophilic groups.[1] * Introduce bulky groups in the bay region in addition to the hydrophilic imide substituents to further prevent π-π stacking.[1] * Adjust the pH of the solution, as the ionization state of acidic or basic groups can affect solubility and aggregation. |
Data Presentation: Solubilizing Groups for Perylene Derivatives
Table 1: Common Solubilizing Groups for Organic Solvents
| Position of Substitution | Group Type | Specific Example | Target Solvents | Reference |
| Imide | Branched Alkyl/Aryl | 2,6-diisopropylphenyl | Chloroform, Toluene, THF | [8] |
| Imide | Long-chain Alkyl | n-dodecyl | Chloroform, DCM | [9] |
| Imide | Cycloalkyl | Cyclohexyl, Cyclotetradecyl | Organic Solvents | [3] |
| Imide | Aryl | tert-butylphenyl | Organic Solvents | [3] |
| Bay | Aryloxy | Diphenylphenoxy | Organic Solvents | [8] |
| Bay | Halogen | Bromine | Organic Solvents | [4][12] |
| Bay | Heterocyclic | Thiophene, Dithiophene | DCM, Chloroform | [9][11] |
Table 2: Common Solubilizing Groups for Aqueous Solutions
| Position of Substitution | Group Type | Specific Example | Charge | Reference |
| Imide or Bay | Anionic | Carboxylate (-COO⁻) | Negative | [1] |
| Imide or Bay | Anionic | Sulfonate (-SO₃⁻) | Negative | [1] |
| Imide or Bay | Cationic | Quaternary Ammonium (-N⁺R₃) | Positive | [1] |
| Imide or Bay | Non-ionic | Poly(ethylene glycol) (PEG) | Neutral | [1] |
| Imide or Bay | Non-ionic | Hydroxyl (-OH) | Neutral | [1] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-disubstituted Perylene Diimides
This protocol describes a common method for introducing solubilizing groups at the imide positions of the perylene core.
-
Reactants:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (1 equivalent)
-
Primary amine (R-NH₂) (2.5 - 5 equivalents)
-
Solvent (e.g., imidazole, N-methyl-2-pyrrolidone (NMP))
-
Catalyst (optional, e.g., Zinc Acetate)
-
-
Procedure: a. Combine PTCDA, the primary amine, and the solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer. b. If using a catalyst, add it to the mixture. c. Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours (e.g., 4-24 hours).[3][6] The reaction can be monitored by TLC. d. After the reaction is complete, cool the mixture to room temperature. e. Precipitate the product by pouring the reaction mixture into a non-solvent, such as water, ethanol, or a dilute acid solution (e.g., HCl).[13] f. Collect the solid product by vacuum filtration and wash it thoroughly with the precipitation solvent to remove any remaining high-boiling solvent or excess amine. g. Dry the product under vacuum. h. Further purification can be performed by column chromatography or recrystallization if necessary.
Protocol 2: Bay-Bromination of a Soluble Perylene Diimide
This protocol outlines a method for introducing bromine atoms at the 1,7-bay positions, which requires a soluble PDI as the starting material.
-
Reactants:
-
N,N'-disubstituted PDI (1 equivalent)
-
Bromine (Br₂) (2.2 - 5 equivalents)
-
Solvent (e.g., concentrated sulfuric acid or an organic solvent like chloroform)
-
-
Procedure: a. Dissolve the starting N,N'-disubstituted PDI in the chosen solvent in a flask protected from light. b. Cool the solution in an ice bath. c. Slowly add the bromine to the stirred solution. d. Allow the reaction to warm to room temperature and stir for the required time (can range from hours to days). The reaction progress can be monitored by TLC or mass spectrometry. e. Upon completion, quench the reaction by pouring the mixture into a large volume of ice water or a sodium thiosulfate solution to neutralize excess bromine. f. Collect the precipitated solid by vacuum filtration. g. Wash the solid extensively with water until the filtrate is neutral. h. Dry the product under vacuum. i. The product is often a mixture of mono- and di-brominated isomers, which will require careful purification by column chromatography.[4]
Visualizations
Caption: Workflow for synthesizing highly soluble perylene derivatives.
References
- 1. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]
- 2. Retention of perylene diimide optical properties in solid-state materials through tethering to nanodiamonds - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02577E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of substituents on the electron transport properties of bay substituted perylene diimide derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and studies of bay‐substituted perylene diimide‐based D–A–D‐type SM acceptors for OSC and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. my.eng.utah.edu [my.eng.utah.edu]
Technical Support Center: Synthesis of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or iridium catalyst may be deactivated. | • Ensure the catalyst is fresh and has been stored under an inert atmosphere. • Consider using a pre-catalyst that is activated in situ. |
| 2. Inefficient Halogen-Metal Exchange (for Miyaura Borylation): In the case of starting from 3-bromoperylene, the oxidative addition of the aryl halide to the palladium(0) complex may be inefficient. | • Increase the reaction temperature in increments. • Screen different phosphine ligands to find one that promotes the oxidative addition. | |
| 3. Protodeboronation: The desired boronic ester product is being converted back to perylene. This can be catalyzed by moisture, acid, or base.[1] | • Ensure all solvents and reagents are rigorously dried. • Use anhydrous base and perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Presence of Multiple Boronated Perylene Species | 1. Over-reaction/Lack of Regioselectivity: Perylene has multiple reactive sites, and under harsh conditions or with highly active catalysts, di- or even tetra-borylation can occur. | • Reduce the reaction temperature. • Decrease the amount of borylating agent (e.g., bis(pinacolato)diboron) to be closer to a 1:1 stoichiometry with the perylene starting material. • Screen different catalysts and ligands; some may offer better regioselectivity.[2][3] |
| Significant Amount of Perylene in the Final Product | 1. Incomplete Reaction: The reaction has not gone to completion. | • Increase the reaction time. • Increase the reaction temperature. |
| 2. Protodeboronation: The product is degrading back to the starting material. | • See solutions for protodeboronation under "Low or No Product Yield". | |
| Formation of Perylene Homocoupling Byproducts (Biperylene) | 1. Suzuki-Miyaura Homocoupling: The newly formed perylene boronic ester can react with the starting 3-bromoperylene in a Suzuki-Miyaura type homocoupling reaction. | • Use a milder base.[4] • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: Perylene, mono-borylated perylene, and poly-borylated perylenes can have very similar polarities, making chromatographic separation challenging.[2] 2. Low Solubility: Perylene and its derivatives often have poor solubility in common organic solvents. | • Employ careful column chromatography, potentially using a gradient elution and testing different solvent systems. • Recrystallization may be an effective purification method if a suitable solvent can be found. • Consider derivatizing the crude product to a more easily separable compound, followed by deprotection. |
| Presence of Oxidized Perylene Byproducts (e.g., Perylenequinones) | 1. Presence of Oxygen: Perylene can be susceptible to oxidation, especially at elevated temperatures. | • Thoroughly degas all solvents before use. • Maintain a strict inert atmosphere throughout the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are the formation of poly-borylated perylene species (where more than one boronic ester group is added to the perylene core), protodeboronation (loss of the boronic ester group to revert to perylene), and homocoupling of the perylene units.[1][2][4] Oxidation of the perylene core to form perylenequinones can also occur if oxygen is not rigorously excluded.
Q2: How can I minimize the formation of poly-borylated side products?
A2: To reduce the likelihood of multiple borylations, you can try several strategies:
-
Carefully control the stoichiometry of your reagents, using only a slight excess of the borylating agent.
-
Lower the reaction temperature to decrease the overall reactivity.
-
Screen different catalysts and ligands, as some may offer higher regioselectivity for the desired position.[2][3]
Q3: My reaction is sluggish and gives a low yield. What can I do?
A3: A sluggish reaction can be due to several factors. Ensure your catalyst is active and that your reagents and solvents are pure and dry. If starting from 3-bromoperylene in a Miyaura borylation, the choice of palladium catalyst and phosphine ligand is crucial for efficient oxidative addition. You may need to screen different ligands or increase the reaction temperature.
Q4: I am having trouble purifying my product by column chromatography. Are there any alternative methods?
A4: Purification of perylene derivatives can be challenging due to their often low solubility and the similar polarity of the desired product and side products.[2] If column chromatography is ineffective, consider recrystallization from a high-boiling point solvent. In some cases, it may be possible to convert the crude boronic ester to the corresponding boronic acid by hydrolysis, purify the boronic acid, and then re-esterify to obtain the desired pinacol ester.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic ester group with a hydrogen atom. This side reaction is often promoted by the presence of water, acids, or strong bases.[1] To prevent it, ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere. Using a milder base may also be beneficial.
Quantitative Data on Side Reactions
The following table summarizes the yields of different borylated products obtained during the ortho-borylation of perylene under various conditions, illustrating the challenge of controlling selectivity.
| Entry | Ligand | Product(s) | Yield (%) |
| 1 | 2,2'-bipyridine | Tetraborylated Perylene | 75 |
| 2 | 4,4'-Difluoro-2,2'-bipyridine | Tetraborylated Perylene | 54 |
| 3 | 4,4'-Di-tert-butyl-2,2'-bipyridine | Tetraborylated Perylene | 83 |
| 4 | Tris(pentafluorophenyl)phosphine | No Reaction | 0 |
Data adapted from a study on the ortho-borylation of perylene.[2]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a general procedure for the Miyaura borylation of an aryl bromide can be adapted. Note: This is a generalized procedure and may require optimization.
General Protocol for Miyaura Borylation of 3-Bromoperylene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromoperylene, bis(pinacolato)diboron (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) with a suitable phosphine ligand.
-
Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a dry base (e.g., potassium acetate, 3 equivalents).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter it through a pad of celite, and wash with an organic solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization if necessary.
Diagrams
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of perylene boronic ester.
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the Symmetry of Perylene Derivatives via Selective ortho-Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Purifying Perylene Compounds with Column Chromatography
Welcome to the technical support center for the purification of perylene compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification of these highly fluorescent molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying perylene compounds?
The most widely used stationary phase for the column chromatography of perylene derivatives is silica gel.[1][2] Alumina can also be used, particularly for basic compounds, as silica gel is slightly acidic and can sometimes cause degradation of sensitive molecules.[3][4]
Q2: How do I choose an appropriate mobile phase (eluent) for my perylene derivative?
The choice of eluent depends on the polarity of your specific perylene compound. A good starting point for method development is thin-layer chromatography (TLC).[5][6][7][8]
-
For non-polar to moderately polar perylenes: A mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like dichloromethane (DCM) or ethyl acetate is often effective.[2]
-
For more polar perylenes: Increasing the proportion of the polar solvent or using solvent systems like dichloromethane/methanol may be necessary.[4][9]
-
For highly polar or ionic perylenes: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often required.[10][11][12][13] In some cases, adding a small amount of a modifier like triethylamine or acetic acid can improve peak shape and elution.[9]
Q3: My perylene compound is brightly colored/fluorescent. Can I monitor the separation visually?
Yes, the intense color and fluorescence of many perylene derivatives allow for easy visual tracking of the bands on the column.[7] However, it is still highly recommended to collect fractions and analyze them by a more sensitive technique like TLC or UV-Vis spectroscopy to ensure complete separation and purity.
Q4: What is "gradient elution" and when should I use it for perylene purification?
Gradient elution is a technique where the composition of the mobile phase is changed during the chromatography run, typically by gradually increasing the concentration of a more polar solvent.[10][11][12][13] This method is particularly useful for:
-
Separating complex mixtures containing perylene derivatives with a wide range of polarities.
-
Eluting highly polar perylene compounds that are strongly adsorbed to the stationary phase.
-
Improving peak sharpness and reducing tailing for certain compounds.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of perylene compounds.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Compound won't elute from the column | The mobile phase is not polar enough. Strong interaction with the stationary phase. Compound may have decomposed on the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution).[3] If using silica gel, consider switching to a less acidic stationary phase like neutral alumina.[3] To check for decomposition, run a 2D TLC where the plate is developed, dried, rotated 90 degrees, and developed again in the same solvent. If new spots appear, the compound is likely unstable on silica.[3] |
| Poor separation of compounds (overlapping bands) | The polarity of the eluent is too high, causing all compounds to elute too quickly. The polarity difference between the compounds is very small. The column is overloaded with the sample. | Decrease the polarity of the mobile phase. Try a different solvent system with different selectivity. Use a longer column or a stationary phase with a smaller particle size for higher resolution. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of bands on the column and TLC | Strong, non-ideal interactions between the compound and the stationary phase (e.g., acidic silanols on silica interacting with basic functionalities). The compound is sparingly soluble in the mobile phase. The column is overloaded. | Add a modifier to the eluent. For basic compounds on silica, adding a small amount of triethylamine (e.g., 0.1-1%) can significantly improve peak shape.[4][14] For acidic compounds, a small amount of acetic acid may help. Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" technique.[15] Reduce the sample load. |
| Fluorescence of the compound appears to decrease or disappear during purification | Fluorescence Quenching: Aggregation of the perylene molecules on the stationary phase.[16] Interaction with impurities or the stationary phase itself. Presence of dissolved oxygen in the eluent. | To Mitigate Aggregation: Work with dilute solutions when possible. If aggregation is suspected on the column, try a more polar solvent system to improve solvation.[16] General Practices: Use high-purity solvents to avoid quenching by impurities. Degas your solvents before use to remove dissolved oxygen.[17] |
| Colored impurities are co-eluting with the desired perylene compound | The chosen solvent system does not provide adequate separation. | Optimize the mobile phase composition based on TLC trials with different solvent mixtures. A shallow gradient elution can sometimes resolve closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica, or a functionalized silica).[18][19] |
| Compound is not visible on TLC plate under UV light | While most perylene derivatives are UV-active, some may have low absorption at the specific wavelength of the UV lamp (commonly 254 nm). The concentration of the compound in the collected fractions is too low. | Many perylene diimides are intensely colored and should be visible to the naked eye.[20] If not, try staining the TLC plate with a general visualizing agent like phosphomolybdic acid or potassium permanganate. Concentrate the fractions before running the TLC to increase the spot intensity.[3] |
Experimental Protocols & Data
General Protocol for Column Chromatography of a Perylene Derivative
This protocol provides a general workflow for the purification of a hypothetical perylene compound. Specific conditions, particularly the mobile phase, should be optimized for each unique derivative.
-
Preparation of the Stationary Phase:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.
-
The column is filled with the chosen stationary phase (e.g., silica gel) using either a dry packing or slurry packing method. A layer of sand is often added on top of the stationary phase to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
The crude perylene compound is dissolved in a minimal amount of a suitable solvent, ideally the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility in the eluent, a "dry loading" method can be used. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[15]
-
-
Elution and Fraction Collection:
-
The mobile phase is added to the top of the column, and the stopcock is opened to allow the solvent to flow through the column.
-
The separation is monitored visually by observing the movement of the colored/fluorescent bands.
-
The eluent is collected in a series of labeled test tubes or flasks (fractions).
-
-
Analysis of Fractions:
-
The composition of the collected fractions is analyzed, typically by TLC, to identify which fractions contain the pure desired compound.
-
Fractions containing the pure product are combined.
-
-
Isolation of the Purified Compound:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified perylene compound.
-
Summary of Column Chromatography Conditions for Perylene Compounds
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Elution Mode | Reference |
| Perylene Diimides (general) | Silica Gel | Dichloromethane / Hexane | Isocratic | [2] |
| Bay-substituted Perylene Diimides | Silica Gel | 20% Dichloromethane in an unspecified non-polar solvent | Isocratic | [21] |
| 1-Aminoperylene Diimide | Silica Gel | Ethyl acetate / n-hexane (2/3) | Isocratic | [1] |
| 1-Nitroperylene Diimide | Silica Gel | Dichloromethane | Isocratic | [1] |
| Perylene Monoanhydride Diester | Silica Gel | Not specified | Not specified | [22] |
Visualizations
Caption: Workflow for perylene compound purification.
Caption: Troubleshooting logic for column chromatography.
References
- 1. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. search.lib.asu.edu [search.lib.asu.edu]
- 12. biotage.com [biotage.com]
- 13. immun.lth.se [immun.lth.se]
- 14. benchchem.com [benchchem.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. silicycle.com [silicycle.com]
- 19. silicycle.com [silicycle.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and studies of bay‐substituted perylene diimide‐based D–A–D‐type SM acceptors for OSC and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Preventing deboronation of aryl boronic esters during cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a common challenge in cross-coupling reactions: the undesired deboronation of aryl boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This converts the valuable boronic ester starting material into a simple arene, which reduces the yield of the desired cross-coupled product and complicates purification by introducing a significant byproduct. This issue is particularly problematic in reactions like the Suzuki-Miyaura coupling, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules.[1][2]
Q2: What are the primary causes of protodeboronation?
A2: The propensity for protodeboronation is highly dependent on reaction conditions.[1] Key factors include:
-
Presence of Water: Aqueous conditions, especially under basic pH, facilitate the hydrolysis of the boronic ester to the corresponding boronic acid. The resulting boronate anion is often more susceptible to protonolysis.[1][2]
-
Base Strength and Type: The reaction is often fastest at high pH.[2] Strong bases like sodium hydroxide (NaOH) can accelerate deboronation compared to milder bases like potassium phosphate (K₃PO₄) or carbonates.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the deboronation side reaction, sometimes more than the desired coupling reaction.[2]
-
Substrate Electronics: Aryl boronic esters with electron-withdrawing groups are often more susceptible to deboronation.[3]
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the likelihood of reagent decomposition via protodeboronation.
Q3: Are boronic esters always more stable than boronic acids?
A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability against protodeboronation. While esters are often more stable and easier to handle, this is not a universal rule.[4][5][6][7] The overall rate of deboronation from an ester can be a combination of direct protonolysis of the ester and a pathway involving pre-hydrolysis back to the boronic acid, which then undergoes deboronation.[2][8] In some cases, especially with certain diols, the resulting ester can deboronate even faster than the parent boronic acid.[9]
Q4: What are "slow release" strategies and how do they help?
A4: "Slow release" strategies utilize highly stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates (BF₃K salts).[1][10] These reagents are designed to be stable under the reaction conditions and slowly release the active boronic acid species into the reaction mixture.[1] This maintains a very low concentration of the reactive boronic acid at any given time, which minimizes the rate of the competing deboronation reaction while allowing the desired cross-coupling to proceed.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments.
Issue 1: Low yield of the desired product with significant formation of the proto-deboronated arene byproduct.
This is the classic symptom of protodeboronation. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Issue 2: The reaction fails to go to completion, and I suspect my boronic ester is degrading before it can react.
This is common with particularly sensitive substrates.
-
Possible Cause: The half-life of your boronic ester under the reaction conditions is shorter than the time required for the catalytic cycle to complete.
-
Troubleshooting Steps:
-
Use a More Stable Reagent: This is the most robust solution. Switch from a pinacol ester to a more stable MIDA boronate or a potassium trifluoroborate salt.[1] These are designed for stability and are often commercially available.
-
Optimize Conditions for Speed: If you must use the current ester, focus on accelerating the productive cross-coupling rate relative to the decomposition rate.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can speed up the reaction.
-
Use a More Active Catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) with highly active phosphine ligands can dramatically increase reaction rates at lower temperatures.[10]
-
-
Anhydrous Conditions: If not already doing so, switch to a strictly anhydrous protocol. This often involves using a non-aqueous base like potassium trimethylsilanolate (TMSOK) in a dry organic solvent like 2-MeTHF or toluene.[1]
-
Data Presentation: Comparative Performance
The choice of base and boron reagent significantly impacts the suppression of deboronation. The following tables provide quantitative comparisons to guide your experimental design.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield (Reaction: 4-Bromotoluene + Phenylboronic Acid)
| Entry | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 98 | [12][13] |
| 2 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 95 | [12] |
| 3 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 92 | [12] |
| 4 | Cs₂CO₃ | THF/H₂O | PdCl₂/PPh₃ | 85 | [11] |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 75 | [14] |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 40 | [12] |
| Note: Yields are highly substrate-dependent. This table serves as a general guide to base effectiveness. |
Table 2: Comparison of Boronic Acid vs. Boronate Esters
| Boron Reagent | Key Feature | Advantage | Disadvantage | Best For |
| Boronic Acid | High Reactivity | Faster reaction rates may be possible.[7][9] | Prone to decomposition, especially protodeboronation; can be difficult to purify.[7] | Simple, robust substrates where reaction times are short. |
| Pinacol Ester | Good Stability | Generally more stable than boronic acids; easier to handle and purify.[7][10] | Can still undergo deboronation; hydrolysis to boronic acid is possible in situ.[5] | General purpose use; a good first choice to improve stability. |
| MIDA Ester | High Stability | Very stable, often crystalline solids; excellent for "slow release" strategies and sequential couplings.[10][15] | Requires a hydrolysis step (often in situ) to release the active boronic acid.[10] | Unstable substrates; multi-step synthesis; iterative cross-coupling. |
| Trifluoroborate Salt (BF₃K) | High Stability | Air- and moisture-stable crystalline solids; resistant to oxidation. | Requires specific conditions for activation. | Challenging couplings, including those with alkyl groups.[16] |
Key Experimental Protocols
Below are detailed, representative protocols for performing Suzuki-Miyaura reactions with a focus on minimizing protodeboronation.
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling
This protocol uses a stable pinacol ester and anhydrous conditions to suppress water-mediated protodeboronation.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Aryl Boronic Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, powder, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or 2-MeTHF, 5 mL)
-
-
Procedure:
-
Preparation: Add the aryl halide, aryl boronic pinacol ester, K₃PO₄, and palladium precatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
-
Protocol 2: Coupling with a MIDA Boronate using "Slow Release"
This protocol is ideal for substrates that are highly prone to protodeboronation.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Aryl MIDA Boronate (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Aqueous Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv, dissolved in 1 mL water)
-
Solvent (e.g., THF or Dioxane, 4 mL)
-
-
Procedure:
-
Preparation: To a reaction vial, add the aryl halide, aryl MIDA boronate, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add the organic solvent (e.g., THF) followed by the aqueous K₃PO₄ solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. The base slowly hydrolyzes the MIDA ester, releasing the boronic acid for the coupling reaction.
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1. The slow, controlled release of the boronic acid minimizes its concentration, thereby suppressing the rate of protodeboronation.[15][17]
-
Mechanism Visualization
The diagram below illustrates the competing pathways of productive cross-coupling and undesired protodeboronation, highlighting where preventative measures intervene.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Efficient Suzuki Coupling of Perylenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of perylenes. Our aim is to offer practical solutions to common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of perylene derivatives, providing potential causes and actionable solutions.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a brominated perylene substrate. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving perylenes are common and can often be attributed to several factors. A systematic evaluation of your reaction parameters is crucial.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like perylenes, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2][3][4] Consider screening different catalyst systems.
-
Solubility: Perylene derivatives are notoriously insoluble in many common organic solvents. Poor solubility of the starting materials can severely limit the reaction rate.[5] Experiment with solvent systems known to dissolve polycyclic aromatic hydrocarbons, such as toluene, xylene, DMF, or dioxane, often at elevated temperatures.[5][6] In some cases, a mixture of solvents including water can be beneficial.[5][6]
-
Base Selection: The base plays a crucial role in the transmetalation step.[7] The choice of base can significantly impact the reaction's success. For perylene systems, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[7][8]
-
Reaction Temperature: Due to the stability and steric hindrance of perylene substrates, higher reaction temperatures (often >100 °C) are typically required to achieve reasonable reaction rates.[5]
-
Degassing: Thoroughly degassing all solvents and reagents is essential to prevent oxidation of the palladium(0) catalyst and phosphine ligands, which can lead to catalyst deactivation.[9]
Q2: My reaction starts, but then appears to stall, resulting in incomplete conversion. What could be the cause?
A2: Reaction stalling can be due to catalyst deactivation or issues with the reagents.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and may decompose over the course of the reaction, especially at high temperatures. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. The choice of ligand also influences catalyst stability.
-
Protodeborylation: This is a common side reaction where the boronic acid/ester is replaced by a hydrogen atom, effectively consuming one of the coupling partners.[9] This is more prevalent with electron-deficient boronic acids and can be exacerbated by prolonged reaction times and high temperatures. Using a more stable boronic ester (e.g., a pinacol ester) or optimizing the base and reaction time can help mitigate this issue.[9]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing can minimize this side reaction.
Q3: I am observing the formation of significant side products, complicating purification. How can I improve the selectivity of my reaction?
A3: The formation of side products is a common challenge. Besides homocoupling and protodeborylation, dehalogenation of the perylene starting material can occur.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This side reaction can sometimes be suppressed by carefully choosing the solvent, base, and ligand system.
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Screening different ligands is a key strategy to improve selectivity. For instance, bulky ligands can often suppress homocoupling.[2]
Q4: What are the recommended starting conditions for a Suzuki coupling of a bromoperylene derivative?
A4: While optimization is almost always necessary, a good starting point for the Suzuki coupling of a bromoperylene with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (4-10 mol%), or a pre-formed palladium-NHC complex.
-
Base: Cs₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A high-boiling, degassed solvent like toluene, xylene, or a mixture of dioxane and water.
-
Temperature: 100-120 °C.
-
Atmosphere: Strictly inert (argon or nitrogen).
Always perform the reaction on a small scale first to test the conditions before committing a large amount of material.
Data Presentation: Catalyst System Performance in Perylene Coupling
The following table summarizes various reported conditions for the Suzuki coupling of perylene derivatives, providing a comparative overview of catalyst systems and their performance.
| Perylene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,6,7,12-Tetrabromoperylene Bisimide | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | Toluene | 100 | 48 | <5 | [5] |
| 1,6,7,12-Tetrabromoperylene Bisimide | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | DME | 100 | 48 | <5 | [5] |
| 1,6,7,12-Tetrabromoperylene Bisimide | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | KF (3), Ag₂O (3) | DME | 100 | 48 | 33 | [5] |
| 1,6,7,12-Tetrabromoperylene Bisimide | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | CsF (3), Ag₂O (3) | DME | 100 | 48 | ~50 | [5] |
| 1,6,7,12-Tetrabromoperylene Bisimide | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | CsF (3), Ag₂O (3) | THF | 100 | 48 | 41 | [5] |
| 1-Bromoperylene Diimide | Various boronic esters | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| 1-Nitroperylene Diimide | Various boronic esters | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of a brominated perylene derivative. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Brominated perylene derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated perylene derivative, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction for a better understanding of the process and troubleshooting logic.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling of perylenes.
Caption: A decision tree for troubleshooting low yields in perylene Suzuki coupling.
References
- 1. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Ortho-Borylated Perylenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the microwave-assisted synthesis of ortho-borylated perylenes. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the ortho-borylation of perylenes?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for this transformation. The primary benefit is a significant reduction in reaction time, from days to hours or even minutes.[1][2][3][4][5][6] This rapid, uniform heating can also lead to higher yields and cleaner reaction profiles with fewer side products.[7]
Q2: Which catalyst and ligand system is recommended for the selective ortho-borylation of perylenes?
A2: The recommended catalyst is [Ir(OMe)(COD)]₂.[1][2] The choice of ligand is crucial for directing the regioselectivity of the borylation. For the tetraborylation of the perylene core, the bidentate ligand 4,4'-di-tert-butyl-bipyridine (dtbpy) is effective.[1][2] For perylenediimides (PDIs) and perylenemonoimides (PMIs), the monodentate ligand tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) can be used to promote borylation at the ortho positions relative to the imide groups.[1][2]
Q3: Can I use a domestic microwave oven for this synthesis?
A3: No, it is strongly advised not to use a domestic microwave oven.[8] Laboratory-grade microwave reactors are specifically designed with safety features to handle pressurized reactions, volatile organic solvents, and potential runaway reactions. These features include precise temperature and pressure control, shielded cavities, and vapor detection systems, which are absent in household appliances.[1][7][8]
Q4: What is the role of the imide substituents on perylenediimides (PDIs) in the borylation reaction?
A4: Imide substituents significantly influence the reaction. They can affect the solubility of the PDI substrate and its aggregation properties.[1] The presence of long aliphatic chains on the imide nitrogen appears to improve reactivity under the same reaction conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The iridium catalyst may have degraded due to exposure to air or moisture. 2. Incorrect Ligand Choice: The selected ligand may not be optimal for the desired regioselectivity or substrate. 3. Insufficient Microwave Power/Time: The reaction may not have reached the necessary temperature or been heated for a sufficient duration. 4. Poor Solvent Quality: The solvent may contain impurities (e.g., water) that interfere with the reaction. | 1. Use freshly purchased or properly stored catalyst. Handle the catalyst and set up the reaction under an inert atmosphere (e.g., in a glovebox). 2. For tetraborylation of perylene, use dtbpy. For ortho-borylation of PDIs and PMIs, consider P(C₆F₅)₃.[1][2] 3. Gradually increase the microwave power and/or reaction time. Ensure the temperature reaches the target specified in the protocol (e.g., 150 °C).[1] 4. Use anhydrous, degassed solvents. |
| Incomplete Conversion | 1. Insufficient Reagent: The amount of the boron source (B₂pin₂) may be insufficient. 2. Reaction Time Too Short: Even with microwave heating, complex substrates may require longer reaction times. 3. Sub-optimal Temperature: The reaction temperature may not be high enough to drive the reaction to completion. | 1. Ensure the correct stoichiometry is used as per the protocol (e.g., 8 equivalents of B₂pin₂ for tetraborylation).[2] 2. Increase the reaction time in increments (e.g., 15-30 minutes) and monitor the progress by TLC or GC-MS. 3. Increase the target temperature in the microwave reactor. Note that higher temperatures will also increase the pressure inside the sealed vessel. |
| Formation of Isomeric Byproducts | 1. Incorrect Ligand: The ligand is critical for controlling regioselectivity. The use of a non-optimal ligand can lead to a mixture of borylated isomers. 2. High Temperature: Excessively high temperatures might overcome the selectivity control offered by the ligand. | 1. Verify that the correct ligand is being used for the desired outcome (dtbpy for perylene tetraborylation, P(C₆F₅)₃ for PDI/PMI ortho-borylation).[1][2] 2. Attempt the reaction at a slightly lower temperature for a longer duration to favor the thermodynamically preferred isomer. |
| Difficulty in Product Purification | 1. Product Solubility: The borylated perylene product may have similar solubility to the starting material or byproducts, making separation difficult. 2. Baseline Impurities on Chromatography: The crude product may contain highly polar or non-polar impurities that are difficult to separate using column chromatography. | 1. For tetraborylated perylene, the product may precipitate from the reaction mixture upon cooling, allowing for simple filtration.[2] For other derivatives, careful selection of the solvent system for column chromatography is required. 2. Consider a filtration through a plug of silica gel as a preliminary purification step. Recrystallization from an appropriate solvent system can also be an effective purification method. |
| Microwave Reactor Error (High Pressure) | 1. Excessive Solvent Volume: The reaction vessel may have been overfilled. 2. Runaway Reaction: The reaction kinetics may be faster than anticipated, leading to a rapid increase in temperature and pressure.[9] 3. Low Boiling Point Solvent: The chosen solvent may have a boiling point that is too low for the target reaction temperature. | 1. Ensure the reaction vessel is not filled beyond the manufacturer's recommended volume. 2. Start with a smaller scale reaction to assess the kinetics. Use a slower temperature ramp rate in the microwave settings. 3. Select a solvent with a higher boiling point that is suitable for the reaction, such as dioxane.[1][2] |
Data Presentation
Table 1: Optimized Conditions for Tetraborylation of Perylene (1') to 1a
| Entry | Ligand | Catalyst Loading (mol %) | B₂pin₂ (equiv) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | dtbpy | 5 | 8 | Cyclohexane | 120 | 72 h (Conventional) | 86 |
| 2 | dtbpy | 5 | 8 | Dioxane | 150 | 1 h (Microwave) | >95 |
Table 2: Optimized Conditions for Borylation of PDI (2') to 2a and 2b
| Entry | Product | Ligand | Catalyst Loading (mol %) | B₂pin₂ (equiv) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | 2a | P(C₆F₅)₃ | 5 | 8 | Dioxane | 120 | 72 h (Conventional) | 83 |
| 2 | 2a | P(C₆F₅)₃ | 5 | 8 | Dioxane | 150 | 1 h (Microwave) | 85 |
| 3 | 2b (diborylated) | P(C₆F₅)₃ | 5 | 2.4 | Dioxane | 150 | 1 h (Microwave) | 55 |
Experimental Protocols
General Procedure for Microwave-Assisted ortho-Borylation:
Safety Precaution: All manipulations involving the iridium catalyst and air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques. Microwave reactions should only be conducted in a dedicated microwave reactor by trained personnel.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a glovebox, add the perylene substrate (1 equivalent), bis(pinacolato)diboron (B₂pin₂), the iridium catalyst ([Ir(OMe)(COD)]₂), and the appropriate ligand to a microwave reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent (e.g., dioxane) to the vessel.
-
Seal the vessel with the appropriate cap.
-
Remove the vessel from the glovebox and place it in the microwave reactor.
-
Set the reaction parameters: target temperature (e.g., 150 °C), reaction time (e.g., 1 hour), and maximum pressure limit.
-
After the reaction is complete and the vessel has cooled to room temperature, carefully uncap the vessel in a fume hood.
-
The workup procedure will depend on the specific product. For tetraborylated perylene (1a), the product may be isolated by cooling the reaction mixture and filtering the resulting precipitate.[2] For other derivatives, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1][2]
Visualizations
Caption: Experimental workflow for microwave-assisted ortho-borylation of perylenes.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Controlling the Symmetry of Perylene Derivatives via Selective ortho-Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlling the Symmetry of Perylene Derivatives via Selective ortho-Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to Perylene-3-Boronic Acid Pinacol Ester and Other Perylene Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the photophysical and biological properties of perylene-3-boronic acid pinacol ester in comparison to other key perylene derivatives, providing researchers with the data and methodologies necessary to make informed decisions for their applications in bioimaging, sensing, and therapeutics.
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community due to their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make them prime candidates for a wide range of applications, from organic electronics to biomedical imaging and photodynamic therapy. This guide provides a detailed comparison of perylene-3-boronic acid pinacol ester with other notable perylene derivatives, namely a parent, unsubstituted perylene, a perylene monoimide (PMI), and a perylene diimide (PDI), specifically N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp).
Executive Summary
This guide offers a comparative overview of the synthesis, photophysical properties, and biological activities of selected perylene derivatives. Perylene-3-boronic acid pinacol ester emerges as a versatile building block for the targeted functionalization of the perylene core, enabling its integration into complex molecular architectures for specific biological applications. While exhibiting desirable photophysical characteristics, its primary value lies in its synthetic utility for creating novel probes and therapeutic agents. In contrast, perylene diimides, such as PDI-dipp, are highly fluorescent and photostable dyes in their own right, often serving as the core chromophore in various applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the compared perylene derivatives.
Table 1: Photophysical Properties
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Solvent |
| Perylene | 437 | 445, 473, 505 | 39,800 at 437 nm | 0.94 | Cyclohexane |
| Perylene-3-boronic acid pinacol ester | ~435 | ~440, 468, 500 | Not Reported | Not Reported | Not Reported |
| Perylene Monoimide (PMI) | 507 | 530 | 32,000 at 507 nm | 0.86 | Toluene |
| N,N'-bis(2,6-diisopropylphenyl) perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp) | 526 | 535, 575, 618 | 85,000 at 526 nm | 1.00 | Chloroform |
Table 2: Biological Properties
| Compound | Cytotoxicity (IC50, µM) | Cell Line | Singlet Oxygen Quantum Yield (ΦΔ) | Notes |
| Perylene | > 50 | HeLa | Not Reported | Generally considered to have low acute toxicity. |
| Perylene-3-boronic acid pinacol ester | Not Reported | Not Reported | Not Reported | Cytotoxicity is expected to be low, similar to parent perylene. The boronic acid moiety can interact with diols. |
| Perylene Monoimide (PMI) | Not Reported | Not Reported | Not Reported | |
| N,N'-bis(2,6-diisopropylphenyl) perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp) | > 20 | A549 | ~0.02 | Low cytotoxicity observed in various cell lines. Low singlet oxygen generation.[1] |
Experimental Protocols
Synthesis of Perylene Derivatives
Synthesis of Perylene-3-boronic acid pinacol ester:
Perylene-3-boronic acid pinacol ester can be synthesized from 3-bromoperylene via a palladium-catalyzed Miyaura borylation reaction.
-
Reaction Workflow:
Caption: Synthesis of Perylene-3-boronic acid pinacol ester.
Synthesis of N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp):
This PDI derivative is synthesized by the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,6-diisopropylaniline.[2]
-
Reaction Workflow:
Caption: Synthesis of PDI-dipp.
Photophysical Measurements
Determination of Fluorescence Quantum Yield (ΦF):
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxdiimide (ΦF = 1.00 in CHCl3) is a commonly used standard for perylene derivatives.[3][4][5]
-
Experimental Workflow:
Caption: Workflow for Fluorescence Quantum Yield Measurement.
Biological Assays
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Singlet Oxygen Generation Measurement:
Singlet oxygen production can be indirectly measured using a chemical trap like 1,3-diphenylisobenzofuran (DPBF). The reaction of DPBF with singlet oxygen leads to a decrease in its absorbance at approximately 415 nm.[6][7][8]
-
Experimental Workflow:
Caption: Workflow for Singlet Oxygen Detection using DPBF.
Discussion and Comparison
Perylene-3-boronic acid pinacol ester serves as a key synthetic intermediate. The boronic acid pinacol ester functionality allows for facile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This enables the covalent attachment of the perylene core to a wide variety of molecules, including targeting ligands for specific cellular organelles, solubilizing groups for aqueous compatibility, or other functional moieties to create sophisticated molecular probes and therapeutic agents. While its intrinsic photophysical properties are expected to be similar to the parent perylene, its true potential is realized upon its incorporation into larger, more complex systems.
Unsubstituted Perylene represents the fundamental chromophore of this class of compounds. It exhibits strong absorption in the blue region of the visible spectrum and displays a characteristic vibronic structure in its emission spectrum. With a high fluorescence quantum yield, it is a robust fluorophore. However, its poor solubility in most solvents and tendency to aggregate limit its direct application in biological systems.
Perylene Monoimide (PMI) derivatives offer a balance between the properties of perylene and the more extensively studied perylene diimides. They generally exhibit good fluorescence quantum yields and can be functionalized at the imide position to tune their solubility and other properties. Their asymmetric nature can be advantageous in certain applications where directional energy or electron transfer is desired.
N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp) is a workhorse in the field of perylene chemistry. The bulky diisopropylphenyl groups at the imide positions prevent aggregation and lead to excellent solubility in organic solvents.[2] This derivative is known for its exceptional photostability and a fluorescence quantum yield of virtually unity in non-polar solvents, making it an excellent candidate for applications requiring bright and stable fluorescence.[3][4][5] Its cytotoxicity is generally low, and it has a low efficiency for generating singlet oxygen, which can be advantageous for bioimaging applications where phototoxicity is a concern.
Conclusion
The choice of a perylene derivative is highly dependent on the specific application. For researchers aiming to develop novel, targeted fluorescent probes or photosensitizers, perylene-3-boronic acid pinacol ester is an invaluable synthetic tool. Its reactivity allows for the precise installation of the highly fluorescent and photostable perylene core onto a variety of molecular scaffolds. For applications that require a bright, photostable, and soluble fluorophore without the need for further chemical modification, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide (PDI-dipp) is an excellent choice. Unsubstituted perylene and perylene monoimides also hold potential in specific contexts, but their utility can be limited by solubility and aggregation issues or the availability of diverse synthetic handles. This guide provides the foundational data and experimental frameworks to aid researchers in selecting and utilizing the most appropriate perylene derivative for their scientific endeavors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Emerging perylene diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronate Esters for Perylene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of perylene and its derivatives, such as perylene diimides (PDIs) and perylene monoimides (PMIs), is a critical area of research for the development of advanced materials with tailored optoelectronic properties. Borylation of the perylene core, particularly at the ortho-positions, provides a versatile synthetic handle for introducing a wide range of functional groups via subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comparative overview of boronate esters for this purpose, focusing on the well-established use of pinacol boronate esters and discussing potential alternatives.
Perylene Functionalization via Iridium-Catalyzed ortho-Borylation
A highly effective method for the functionalization of perylenes is the iridium-catalyzed C-H borylation. This approach allows for the direct and selective installation of boronate ester groups onto the perylene core. The most commonly employed boronate ester for this transformation is the pinacol ester, derived from pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂).
A systematic study on the ortho-borylation of perylene, PDI, and PMI has demonstrated the efficiency of using [Ir(OMe)COD]₂ as a catalyst in conjunction with specific ligands to achieve high yields of tetra- and di-ortho-borylated products[1]. The choice of ligand was found to be crucial and dependent on the perylene substrate. For perylene itself, the electron-rich bidentate ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) provided the best results. In contrast, for PDI, the monodentate ligand tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) was more effective[1].
The reaction times for these borylations can be significantly reduced from days to hours by utilizing microwave irradiation, making this a practical and scalable method for producing functionalized perylene building blocks[1].
Performance Comparison: Pinacol Boronate Esters
Pinacol boronate esters are widely used due to their stability, ease of handling, and good performance in subsequent cross-coupling reactions. The following table summarizes the photophysical properties of perylene, PDI, and PMI before and after functionalization with pinacol boronate esters at the ortho-positions.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| Perylene | 434 | 444 | 0.93 | 10 |
| Tetra-borylated Perylene | 442 | 450 | 0.58 | 8 |
| PDI | 526 | 536 | - | 10 |
| Tetra-borylated PDI | 535 | 545 | - | 10 |
| PMI | 446 | 525 | 0.79 | 79 |
| Tetra-borylated PMI | 447 | 528 | 0.70 | 81 |
| 2,8-diborylated PMI | 450 | 530 | 0.68 | 80 |
| 5,11-diborylated PMI | 448 | 532 | 0.83 | 84 |
Data sourced from reference[1]. All measurements were taken in chloroform.
The data indicates that ortho-borylation with pinacol esters has a relatively small influence on the absorption and emission maxima of perylene derivatives, generally causing slight red-shifts[1]. A more significant effect is observed in the fluorescence quantum yield of perylene, which decreases upon tetraborylation. For PMIs, the quantum yield is slightly reduced when the boronic ester is in the position opposite to the imide group[1].
Alternative Boronate Esters: A Discussion
-
Neopentylglycol Boronate Esters: These esters are known for their enhanced hydrolytic and chromatographic stability compared to pinacol esters. This increased stability could be advantageous in multi-step syntheses where the borylated perylene intermediate needs to be subjected to various reaction conditions or purification steps.
-
Catechol Boronate Esters: Catechol boronate esters are another alternative. They are generally more reactive in Suzuki-Miyaura couplings, which could be beneficial for challenging coupling reactions. However, they are also typically more sensitive to hydrolysis.
The choice of boronate ester will ultimately depend on the specific requirements of the synthetic route, including the desired stability of the intermediate and the conditions of the subsequent coupling reactions.
Experimental Protocols
General Protocol for ortho-Borylation of Perylene Derivatives
This protocol is adapted from the optimized conditions reported for the synthesis of tetra-ortho-borylated perylene[1].
Materials:
-
Perylene derivative (e.g., perylene, PDI, PMI)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)COD]₂ (catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand for perylene) or Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) (ligand for PDI)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial, combine the perylene derivative (1 equivalent), B₂pin₂ (4.4 equivalents), [Ir(OMe)COD]₂ (0.05 equivalents), and the appropriate ligand (0.10 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ortho-borylated perylene derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling of Borylated Perylenes
This is a general procedure for the Suzuki-Miyaura coupling of an ortho-borylated perylene with an aryl halide.
Materials:
-
ortho-Borylated perylene derivative
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., toluene/water, dioxane/water)
Procedure:
-
In a round-bottom flask, dissolve the ortho-borylated perylene derivative (1 equivalent) and the aryl halide (at least 4 equivalents for a tetra-borylated perylene) in the organic solvent.
-
Add an aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ortho-arylated perylene derivative.
Visualizations
Caption: Experimental workflow for the functionalization of perylene derivatives.
Caption: Logical relationship for tailoring perylene properties via borylation.
References
A Head-to-Head Battle: Suzuki-Miyaura vs. Stille Coupling for Perylene Functionalization
For researchers, scientists, and professionals in drug development, the functionalization of complex aromatic systems like perylene is a critical step in the synthesis of novel materials and therapeutics. The choice of cross-coupling methodology can significantly impact yield, purity, and overall efficiency. This guide provides a detailed, data-driven comparison of two stalwart palladium-catalyzed reactions—the Suzuki-Miyaura and Stille couplings—for the functionalization of perylene derivatives.
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, making them highly sought-after building blocks in organic electronics, photovoltaics, and bio-imaging. The ability to precisely introduce functional groups onto the perylene core is paramount for tuning their electronic and steric characteristics. Both the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for this purpose, each with its own set of advantages and disadvantages.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation and trimerization. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Requires a base. | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance in Perylene Functionalization: A Quantitative Comparison
The following table summarizes representative quantitative data for the functionalization of a generic brominated perylene diimide (PDI) substrate with a phenyl group using both Suzuki-Miyaura and Stille couplings. The data is compiled from typical results reported in the literature to provide a comparative overview.
| Coupling Reaction | Perylene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 1-Bromo-PDI | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75-90 |
| Stille | 1-Bromo-PDI | Phenyl-tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 85-95 |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Stille coupling reactions for the functionalization of a brominated perylene diimide.
Suzuki-Miyaura Coupling: Synthesis of 1-Phenyl-Perylene Diimide
Materials:
-
1-Bromo-Perylene Diimide (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-perylene diimide, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 24 hours under an argon atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1-phenyl-perylene diimide.
Stille Coupling: Synthesis of 1-Phenyl-Perylene Diimide
Materials:
-
1-Bromo-Perylene Diimide (1.0 equiv)
-
Phenyl-tributylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-perylene diimide.
-
The flask is evacuated and backfilled with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add anhydrous and degassed toluene via syringe, followed by the addition of phenyl-tributylstannane.
-
The reaction mixture is heated to 110 °C and stirred for 18 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent.
-
To remove tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride, which may cause the precipitation of tributyltin fluoride.
-
The resulting mixture is filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings both involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective for the functionalization of perylene derivatives. The choice between them often hinges on a balance of practical considerations and the specific requirements of the target molecule.
The Suzuki-Miyaura coupling is frequently the first choice due to the low toxicity of the boron reagents and the straightforward removal of byproducts. This makes it a more environmentally friendly and often more convenient option, particularly for large-scale synthesis and in pharmaceutical applications where metal contamination is a significant concern. However, the stability of the required boronic acid and the potential for side reactions under basic conditions must be considered.
The Stille coupling , while hampered by the high toxicity of organotin reagents and the often difficult purification to remove tin residues, offers distinct advantages. Its excellent functional group tolerance and the fact that it often proceeds under neutral conditions can make it the more robust and higher-yielding option for complex substrates with base-sensitive functionalities. The stability of organostannanes to air and moisture also simplifies handling.
For the functionalization of perylenes, if the necessary boronic acid is stable and commercially available, the Suzuki-Miyaura coupling is a highly recommended starting point. If challenges such as low yields, protodeboronation of the boronic acid, or incompatibility with basic conditions are encountered, the Stille coupling presents a powerful and reliable alternative, provided that appropriate safety precautions are taken and rigorous purification methods are employed.
A Comparative Analysis of Fluorescent Boronate Esters for Cellular Imaging
For Immediate Publication
AUSTIN, TX – December 27, 2025 – In the intricate landscape of cellular biology and drug development, the precise detection of reactive oxygen species (ROS) is paramount. Fluorescent boronate esters have emerged as a powerful class of chemical tools for this purpose, offering high selectivity and a "turn-on" fluorescent signal in the presence of specific ROS. This guide provides a comprehensive comparison of the quantum yields of several prominent fluorescent boronate esters, supported by detailed experimental protocols and visual workflows to aid researchers in selecting the optimal probe for their experimental needs.
The core principle behind this class of probes lies in the chemoselective reaction of a boronate ester with a target analyte, such as hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻). This reaction cleaves the boronate group, releasing a highly fluorescent parent molecule. The boronate moiety effectively "cages" the fluorophore in a non-fluorescent or weakly fluorescent state, and the reaction with the analyte triggers the "uncaging," leading to a significant increase in fluorescence intensity.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter for assessing the performance of a fluorescent probe, representing the efficiency of converting absorbed light into emitted light. A higher quantum yield translates to a brighter signal and greater sensitivity. The following table summarizes the quantum yields of several widely used fluorescent boronate esters before and after reaction with their respective analytes.
| Probe Name | Analyte | Fluorophore Product | Quantum Yield (Φ) of Boronate Ester (Before Reaction) | Quantum Yield (Φ) of Fluorophore Product (After Reaction) |
| Peroxyfluor-1 (PF1) | Hydrogen Peroxide (H₂O₂) | Fluorescein | ~0 (Non-fluorescent)[1] | ~0.94[2] |
| Peroxyresorufin-1 (PR1) | Hydrogen Peroxide (H₂O₂) | Resorufin | ~0 (Non-fluorescent)[1] | High (Specific value not reported, Resorufin Φ ≈ 0.74)[3][4] |
| Peroxyxanthone-1 (PX1) | Hydrogen Peroxide (H₂O₂) | 3,6-dihydroxyxanthone | Weakly fluorescent[1] | Not explicitly reported |
| TCFB2 | Peroxynitrite (ONOO⁻) | TCF-OH | ~0 (Non-fluorescent)[5] | Not explicitly reported |
Note: The quantum yield of the boronate esters before reaction is reported as negligible or non-fluorescent in the literature. The quantum yield of the resorufin product of PR1 is expected to be high, similar to the parent molecule. For PX1 and TCFB2, while a significant fluorescence increase is observed, specific quantum yield values for the reaction products were not available in the reviewed literature.
Mechanism of Action: Boronate Ester Cleavage
The detection mechanism relies on the oxidative cleavage of the carbon-boron bond in the boronate ester by the target ROS. This process is highly specific. For instance, the reaction with hydrogen peroxide involves the formation of a boronate-peroxide intermediate, which then rearranges to yield a phenol and a borate byproduct. This conversion from the "caged" boronate ester to the "uncaged" and highly fluorescent phenol is the basis for the "turn-on" signal.
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8][9]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Test compound (fluorescent boronate ester or its reaction product)
-
Solvent (e.g., phosphate-buffered saline, ethanol)
Procedure:
-
Prepare a series of solutions: Prepare at least five different concentrations of both the standard and the test compound in the same solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the test compound.
-
For each solution, record the fluorescence emission spectrum across the appropriate wavelength range.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Data Analysis:
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear fit for both the standard (Grad_std) and the test compound (Grad_test).
-
Calculate the quantum yield of the test compound (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
n_test and n_std are the refractive indices of the solvents used for the test compound and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Cellular Imaging Workflow
Fluorescent boronate esters are invaluable for visualizing ROS dynamics within living cells. The following workflow outlines a typical cellular imaging experiment.
This guide provides a foundational understanding of the comparative performance of different fluorescent boronate esters. The choice of a specific probe will ultimately depend on the target analyte, the desired spectral properties, and the specific experimental context. Researchers are encouraged to consult the primary literature for detailed protocols and characterization data relevant to their probe of interest.
References
- 1. Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
Performance of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane in OLEDs vs other emitters
An Objective Analysis of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane and its Place Among High-Performance Emitters
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and flexibility. The heart of an OLED is the emissive layer, where organic molecules generate light. The choice of emitter profoundly influences the device's efficiency, color purity, and lifespan. This guide provides a comparative analysis of a specific perylene-based organoboron compound, this compound, against other classes of OLED emitters.
This guide will, therefore, provide a comparative overview of the performance of various classes of blue and other relevant emitters, offering a benchmark against which the potential of this compound can be contextually evaluated.
Performance Benchmarking of OLED Emitters
The performance of an OLED is quantified by several key metrics:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Luminance: The intensity of light emitted per unit area, often measured in candelas per square meter (cd/m²).
-
Commission Internationale de l'Eclairage (CIE) Coordinates: A two-dimensional representation of the emitted color.
-
Lifetime (e.g., LT50 or LT95): The time it takes for the device's initial luminance to decrease to 50% or 95%, respectively.
The following tables summarize the performance of different classes of OLED emitters, providing a basis for comparison.
Table 1: Performance of Perylene Derivative-Based OLEDs
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |
| Perylene Diimide (PDI) | - (Neat Film) | ~0.7 | ~2400 | Deep Red | (0.66, 0.33) | [1] |
| N-annulated Perylene Ester Imide | CBP | 4.6 | 5269 | Green | Not Specified | [2] |
| S-annulated Perylene Bisimide | CBP | 11.6 | 1420 | Not Specified | Not Specified | [3] |
| Perylene Tetraester | PVK:PBD | Not Specified | Not Specified | Yellowish-Green | Not Specified | [4] |
Table 2: Performance of High-Efficiency Blue OLED Emitters
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime | Reference |
| Fluorescent | ||||||
| cyBlueBooster™ | Not Specified | >15% improvement | Not Specified | Not Specified | Not Specified | [5] |
| Styrylamine/Arylamine derivatives | Not Specified | Not Specified | Not Specified | (0.133, y not specified) | 11,000 h @ 1000 cd/m² | [6] |
| Phosphorescent (PhOLED) | ||||||
| Platinum(II) Complex | Not Specified | 49.5 (Top-emitting) | 48968 | (x not specified, 0.06) | LT50 of 670 h @ 1000 cd/m² | [7] |
| Pt-complex-based tandem | Not Specified | 56 | Not Specified | (0.14, 0.12) | LT90 of 1800 h @ 500 cd/m² | [8] |
| Thermally Activated Delayed Fluorescence (TADF) | ||||||
| 32PclCXT | Not Specified | 29.9 | Not Specified | Sky-Blue | Not Specified | [1] |
| DABNA-1 | Not Specified | 7.8 | Not Specified | (0.135, 0.072) | LT95 of 10.0 h @ 1000 cd/m² | [9] |
| DOB-3 | Not Specified | Not Specified | Not Specified | Not Specified | LT50 of 1377 h @ 2000 cd/m² | [10] |
| Single-layer Hyperfluorescence | Not Specified | Not Specified | Not Specified | Blue | LT50 of 800 h @ 1000 cd/m² | [11] |
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are detailed methodologies for key experimental procedures.
Vacuum thermal evaporation is a common technique for depositing the thin organic layers and the metal cathode in an OLED.[12][13][14]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[15]
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr).[16] The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are placed in separate crucibles. The materials are heated until they sublimate, and the vapor deposits as a thin film on the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.[12]
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
For polymer-based OLEDs or solution-processable small molecules, spin-coating is a widely used deposition technique.[17][18]
-
Substrate Preparation: Similar to the VTE process, the ITO substrates are rigorously cleaned.
-
Layer Deposition: A solution of the organic material (e.g., PEDOT:PSS for the HTL) is dispensed onto the center of the ITO substrate. The substrate is then rotated at a high speed (e.g., 3000-5000 rpm), causing the solution to spread out into a thin, uniform film.[19] The solvent is evaporated during the spinning process, often assisted by a subsequent baking step on a hotplate. This process is repeated for each solution-processable layer.
-
Cathode Deposition and Encapsulation: The cathode is typically deposited via thermal evaporation, as described in the VTE protocol, followed by encapsulation.
Once fabricated, the OLEDs are subjected to a series of tests to evaluate their performance.[9][20][21]
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source measure unit, and the current density, applied voltage, and luminance are simultaneously measured. This allows for the determination of the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission color and the CIE coordinates.
-
External Quantum Efficiency (EQE): The EQE is measured by placing the device in an integrating sphere to capture all the emitted photons.
-
Lifetime Measurement: The device is operated at a constant current or brightness, and the luminance is monitored over time to determine its operational stability.
Visualizing Key Concepts
To better understand the components and processes involved, the following diagrams are provided.
Comparative Discussion
Based on the available data, several key comparisons can be made:
-
Perylene Derivatives: Perylene-based emitters can be tuned to emit across the visible spectrum, from green to red.[4][22][23] Their performance varies significantly with their chemical structure. While some perylene diimides show modest EQEs, other derivatives, such as N-annulated and S-annulated versions, demonstrate significantly higher efficiencies, with EQEs reaching up to 11.6%.[2][3] This suggests that the perylene core is a versatile platform for developing efficient emitters and that the performance of this compound would be highly dependent on the overall device architecture and its specific electronic properties.
-
Fluorescent Emitters: Traditional fluorescent emitters, while often exhibiting long lifetimes, are limited to a theoretical maximum EQE of 5% due to the harvesting of only singlet excitons. However, recent advancements, such as the "cyBlueBooster™," claim to significantly improve upon this, showcasing the ongoing innovation in this class of materials.[5] For this compound, as a likely fluorescent emitter, achieving a competitive EQE would be a key challenge.
-
Phosphorescent Emitters (PhOLEDs): PhOLEDs can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This has led to very high EQEs, particularly for green and red emitters. Blue PhOLEDs have historically struggled with short lifetimes.[24] However, recent breakthroughs have demonstrated blue PhOLEDs with significantly improved stability, making them highly competitive.[8][15]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a third generation of emitters that can also achieve near 100% internal quantum efficiency by converting triplet excitons to singlets through reverse intersystem crossing.[25] This has led to blue OLEDs with very high EQEs, some approaching 30%.[1] While TADF emitters have shown great promise in terms of efficiency, their operational stability can still be a challenge.[9][10] Organoboron compounds have been successfully used in the design of high-efficiency TADF emitters, suggesting a potential avenue for materials like the one .[26][27][28]
Conclusion
While the absence of direct experimental data for this compound in an OLED device precludes a definitive performance comparison, its molecular structure suggests it would likely function as a blue fluorescent emitter. The perylene core provides a robust and highly fluorescent platform, and the boronic ester functionality offers a route for further chemical modification and tuning of its electronic properties.
To be a competitive emitter, it would need to demonstrate an external quantum efficiency significantly exceeding the 5% theoretical limit of conventional fluorescent materials, likely through mechanisms such as triplet-triplet annihilation or by being incorporated into a TADF or hyperfluorescence system. Furthermore, achieving a long operational lifetime, especially for a blue emitter, would be crucial for its practical application.
The provided data on other perylene derivatives and advanced blue emitters highlights the high bar for new materials entering the OLED field. Future research on this compound should focus on fabricating and characterizing OLED devices to establish its performance benchmarks and determine its potential as a next-generation emitter.
References
- 1. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Bright green electroluminescence with an EQE of 4.6% from a host–guest OLED fabricated from an unsymmetric liquid crystalline N-annulated perylene ester imide as a dopant - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Highly fluorescent room temperature liquid crystalline S-annulated swallow tail perylene bisimide exhibiting enhanced electroluminescence (EQE > 11%) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. Cynora Introduces Fluorescent Blue Emitter that Gives OLEDs a Substantial Efficiency Boost — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
- 6. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oled-info.com [oled-info.com]
- 9. ossila.com [ossila.com]
- 10. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. oled-info.com [oled-info.com]
- 12. opeetv.store [opeetv.store]
- 13. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 14. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 15. bioengineer.org [bioengineer.org]
- 16. iipseries.org [iipseries.org]
- 17. vibgyorpublishers.org [vibgyorpublishers.org]
- 18. experts.umn.edu [experts.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. Characterizing OLED Display Materials - Scientific Computing International [sci-soft.com]
- 21. Optical characterization and optimization of OLEDs - Fraunhofer IOF [iof.fraunhofer.de]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. oled-info.com [oled-info.com]
- 25. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 26. ossila.com [ossila.com]
- 27. researching.cn [researching.cn]
- 28. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthesized Perylene Boronate Esters for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized perylene boronate esters with other common fluorescent probes for the detection of reactive oxygen species (ROS). Experimental data is presented to support the characterization and validation of these probes, offering insights into their performance for cellular imaging applications.
Performance Comparison of Fluorescent ROS Probes
The selection of a fluorescent probe for ROS detection is critical for accurate and reliable experimental outcomes. Perylene boronate esters have emerged as a promising class of probes due to their high selectivity for specific ROS, such as hydrogen peroxide (H₂O₂). This section compares the key performance characteristics of several perylene boronate esters with commonly used alternative probes.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Perylene Boronate Esters | |||||
| Peroxyfluor-1 (PF1) product (Fluorescein) | H₂O₂ | ~494 | ~521 | 0.94 | 38,500 at 435.8 nm[1][2] |
| MitoPY1 (oxidized) | Mitochondrial H₂O₂ | 510 | 528 | 0.405[3] | 22,300 at 510 nm[3] |
| Peroxy Yellow 1 (PY1) | H₂O₂ | ~514 | >520 | Not Reported | Not Reported |
| Peroxy Orange 1 (PO1) | H₂O₂ | ~543 | 545 - 750 | Not Reported | Not Reported |
| Alternative Fluorescent Probes | |||||
| DCF (oxidized DCFH-DA) | General ROS | ~495 | ~529 | Not Reported | Not Reported |
| MitoSOX Red (oxidized) | Mitochondrial O₂⁻ | ~510 | ~580 | Not Reported | Not Reported |
Mechanism of Action: Perylene Boronate Esters for H₂O₂ Detection
Perylene boronate esters function as "turn-on" fluorescent probes. In their native state, the boronate ester group quenches the fluorescence of the perylene core. Upon reaction with hydrogen peroxide, the boronate ester is selectively oxidized to a phenol. This conversion restores the fluorescence of the perylene fluorophore, resulting in a detectable signal that is proportional to the concentration of H₂O₂.
Mechanism of H₂O₂ detection by perylene boronate esters.
Experimental Protocols
Detailed methodologies for the synthesis of a representative perylene boronate ester, Peroxyfluor-1 (PF1), and for the application of common alternative probes are provided below.
Synthesis of Peroxyfluor-1 (PF1)
This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of 3',6'-Diiodofluoran
-
In a flame-dried, heavy-walled flask, combine 3-iodophenol and phthalic anhydride.
-
Add methanesulfonic acid to the flask.
-
Heat the reaction mixture with stirring.
-
Pour the resulting mixture into an ice slurry to precipitate the product.
-
Collect the precipitate via vacuum filtration to yield 3',6'-diiodofluoran.
Step 2: Palladium-Catalyzed Borylation
-
In a dry pressure tube under an inert atmosphere, combine 3',6'-diiodofluoran, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂), and potassium acetate in toluene.
-
Seal the tube and heat the reaction mixture.
-
After the reaction is complete, cool the mixture and purify by column chromatography to yield Peroxyfluor-1 as a white solid.[4]
Intracellular ROS Detection with DCFH-DA
This protocol provides a general procedure for detecting total cellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][6][7][8][9]
-
Cell Seeding: Plate adherent cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment.[5]
-
Cell Treatment: Treat cells with the desired experimental compounds. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm buffer to remove excess probe.[5]
-
Fluorescence Measurement:
-
Add buffer to the wells and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
The excitation and emission maxima for the oxidized product, 2',7'-dichlorofluorescein (DCF), are approximately 495 nm and 529 nm, respectively.[5]
-
Mitochondrial Superoxide Detection with MitoSOX™ Red
This protocol outlines the detection of superoxide in the mitochondria of live cells using MitoSOX™ Red.[10][11][12][13]
-
Preparation of MitoSOX™ Red Working Solution:
-
Cell Staining:
-
For adherent cells, remove the culture medium, wash once with a warm buffer, and add the MitoSOX™ Red working solution.[11]
-
For suspension cells, pellet the cells, resuspend in the MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL, and incubate.[11]
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.[11]
-
-
Washing: Gently wash the cells three times with the warm buffer to remove the excess probe.[11]
-
Imaging and Analysis:
-
Immediately proceed with imaging using a fluorescence microscope or analysis by flow cytometry.
-
Use an excitation wavelength of ~510 nm and collect emission at ~580 nm.[11]
-
Experimental Validation Workflow
The validation of a newly synthesized perylene boronate ester involves a series of steps to characterize its properties and confirm its efficacy as a fluorescent probe for a specific ROS.
Validation workflow for synthesized perylene boronate esters.
References
- 1. PhotochemCAD | Perylene [photochemcad.com]
- 2. omlc.org [omlc.org]
- 3. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. bioluminor.com [bioluminor.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Mass Spectrometry Analysis of Perylene Boronate Ester Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of perylene boronate ester reaction products, particularly focusing on their application as fluorescent probes for reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). We will delve into the performance of common mass spectrometry ionization methods, present detailed experimental protocols, and explore alternative analytical techniques.
Perylene boronate esters are valuable tools in chemical biology and drug development due to their fluorescent properties that change upon reaction with specific analytes. A common application is the detection of hydrogen peroxide, where the boronate ester is oxidized to a highly fluorescent phenol derivative. Mass spectrometry plays a crucial role in confirming the identity of the starting material and the reaction products, thus validating the sensing mechanism.
Reaction of Perylene Boronate Ester with Hydrogen Peroxide
The fundamental reaction involves the oxidation of the carbon-boron bond of the perylene boronate ester by hydrogen peroxide. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the boron atom, followed by an intramolecular rearrangement and subsequent hydrolysis to yield the corresponding perylene phenol and boric acid. This conversion from a less fluorescent boronate ester to a highly fluorescent phenol is the basis for their use as "turn-on" fluorescent probes.
Caption: Reaction pathway of a perylene boronate ester with hydrogen peroxide.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of perylene boronate esters and their reaction products. The two most common soft ionization techniques suitable for these molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by creating a fine spray of charged droplets in a strong electric field. | A laser strikes a sample mixed with a matrix, causing desorption and ionization of the analyte molecules. |
| Typical Ions | Primarily produces singly or multiply charged ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻). | Predominantly forms singly charged ions ([M+H]⁺, [M+Na]⁺). |
| Sample State | Liquid solution. | Solid, co-crystallized with a matrix. |
| Coupling | Easily coupled with High-Performance Liquid Chromatography (HPLC) for online separation and analysis (LC-MS). | Typically an offline technique, though coupling with LC is possible. |
| Sensitivity | High, typically in the femtomole to picomole range. | Very high, often reaching the attomole to femtomole range. |
| Tolerance to Salts | Low; salts can suppress the analyte signal. | Higher tolerance to salts and buffers compared to ESI. |
| Fragmentation | In-source fragmentation can be controlled by adjusting instrument parameters. Tandem MS (MS/MS) provides detailed structural information. | Fragmentation can occur but is often less pronounced than in ESI. TOF/TOF analyzers allow for post-source decay and collision-induced dissociation for structural analysis. |
| Best For | Quantitative analysis, analysis of complex mixtures when coupled with LC, and obtaining information on non-covalent interactions. | High-throughput screening, analysis of complex biological samples, and imaging mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of a perylene boronate ester and its reaction product using ESI-MS and MALDI-MS.
Experimental Workflow
Caption: General experimental workflow for mass spectrometry analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Dissolve the perylene boronate ester in a suitable organic solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
-
To analyze the reaction product, incubate the perylene boronate ester solution with a molar excess of hydrogen peroxide in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) for a specified time.
-
Dilute the stock solution or the reaction mixture with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: Scan a mass range appropriate for the expected molecular weights of the perylene boronate ester and its phenol product (e.g., m/z 200-1000).
-
For Tandem MS (MS/MS): Isolate the precursor ion of interest (the [M+H]⁺ of the boronate ester or the phenol) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragmentation spectra for structural confirmation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Protocol
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Prepare the analyte solution (perylene boronate ester or its reaction product) at a concentration of approximately 1 mg/mL in a compatible solvent.
-
Mix the analyte solution with the matrix solution in a ratio of 1:1 to 1:10 (analyte:matrix).
-
-
Sample Spotting:
-
Spot 0.5-1.0 µL of the analyte/matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode for higher resolution.
-
Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is commonly used.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal and avoid excessive fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weights.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.
-
Alternative Analytical Techniques: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative and complementary technique for the analysis of perylene boronate ester reactions. It allows for the separation of the starting material from the reaction product and any impurities, providing quantitative information about the reaction progress and purity of the compounds.
| Technique | Principle | Detector | Advantages | Disadvantages |
| HPLC-UV/Vis | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Detection is based on the absorption of ultraviolet or visible light by the analytes. | UV/Vis Detector | Robust, widely available, and provides good quantitative data for compounds with strong chromophores like perylene. | Less sensitive than fluorescence detection. May have interference from other UV-absorbing compounds in complex mixtures. |
| HPLC-Fluorescence | Separation is the same as HPLC-UV/Vis. Detection is based on the emission of light from fluorescent analytes after excitation at a specific wavelength. | Fluorescence Detector | Highly sensitive and selective, as few compounds naturally fluoresce. Ideal for the analysis of fluorescent perylene derivatives. | Not all compounds are fluorescent. The fluorescence intensity can be affected by the solvent and pH. |
Representative HPLC Method
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from, for example, 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV/Vis Detection: Monitor at the absorbance maximum of the perylene chromophore (typically in the 400-450 nm range).
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for the perylene phenol product to maximize sensitivity.
By combining these analytical techniques, researchers can gain a comprehensive understanding of the performance and reaction mechanisms of perylene boronate esters, facilitating their development for various applications in research and medicine.
Purity Assessment of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals working with novel organic molecules, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, a key building block in the synthesis of advanced materials and pharmaceutical compounds. This document outlines a recommended HPLC protocol, compares it with alternative analytical techniques, and provides detailed experimental methodologies.
Recommended HPLC Method for Purity Analysis
The analysis of pinacolboronate esters like this compound by reversed-phase HPLC is often complicated by the compound's susceptibility to hydrolysis into its corresponding boronic acid.[1][2][3][4][5] To mitigate this degradation and ensure accurate purity determination, a robust HPLC method employing aprotic conditions is recommended.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, low residual silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) | Minimizes on-column hydrolysis and provides good retention for the non-polar perylene moiety.[3] |
| Mobile Phase | A: AcetonitrileB: Isopropanol | Aprotic conditions to prevent hydrolysis of the pinacolboronate ester. |
| Gradient | 95% A to 50% A over 15 minutes, then hold for 5 minutes | To elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 5 µL | To avoid peak splitting that can occur with larger volumes in aprotic diluents.[3] |
| Diluent | Acetonitrile or Tetrahydrofuran (THF) | Aprotic solvents that prevent pre-injection hydrolysis.[3] |
| Detection | Diode Array Detector (DAD) or UV Detector at 254 nm and 430 nm | The extended aromatic system of perylene exhibits strong absorbance at multiple wavelengths. |
| Fluorescence Detector | Excitation: 430 nm, Emission: 450-550 nm | Perylene derivatives are highly fluorescent, offering high sensitivity and selectivity.[6][7][8] |
Experimental Protocol: HPLC Purity Assessment
This protocol details the step-by-step procedure for the purity analysis of this compound.
1. Standard and Sample Preparation:
- Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of acetonitrile.
- Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of acetonitrile.
- Note: Use of aprotic solvents like acetonitrile or THF for sample preparation is crucial to prevent hydrolysis.[3]
2. Chromatographic System:
- An HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV detector, and optionally a fluorescence detector.
3. Chromatographic Conditions:
- Use the parameters outlined in Table 1.
4. System Suitability:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
5. Analysis:
- Inject the sample solution.
- Identify the main peak corresponding to this compound based on the retention time of the standard.
- Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
HPLC Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow.
Caption: Workflow for HPLC purity assessment.
Comparison with Alternative Purity Assessment Techniques
While HPLC is a powerful tool for purity determination, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds. | Can cause hydrolysis of sensitive compounds like pinacolboronate esters if conditions are not optimized.[1][4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Provides a direct measure of purity without the need for a reference standard of the analyte, non-destructive. | Lower sensitivity compared to HPLC (LOQ ~0.5%), requires a certified internal standard.[4] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | High resolution for volatile compounds. | Not suitable for non-volatile compounds like this compound.[1][2] |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for impurity identification. | May not be quantitative on its own, potential for ion suppression effects. |
Logical Relationship of Analytical Choices
The selection of an appropriate analytical technique is guided by the properties of the analyte and the specific information required.
Caption: Decision tree for analytical technique selection.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of novel perylene diimides containing aromatic amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability Showdown: Perylene Boronate Esters vs. Other Aryl Boronates in Research and Drug Development
A comparative analysis of the chemical stability of perylene boronate esters against other common aryl boronate esters reveals important considerations for their application in research and drug development. While direct comparative kinetic data for perylene boronate esters is limited in publicly available literature, their stability can be inferred from the known behavior of other polycyclic aromatic and sterically hindered boronate esters. This guide provides a comprehensive comparison based on established principles of boronate ester stability, supported by experimental protocols for assessing hydrolytic and oxidative degradation.
Boronate esters are indispensable tools in organic synthesis, materials science, and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions and as chemical sensors. However, their utility is often dictated by their stability under various conditions. The choice between different aryl boronate esters can significantly impact reaction yields, shelf-life of intermediates, and the performance of boronate-based sensors and therapeutics. This guide focuses on the stability of perylene boronate esters in comparison to other widely used aryl boronate esters.
Factors Influencing Aryl Boronate Ester Stability
The stability of an aryl boronate ester is primarily influenced by two key factors:
-
Steric Hindrance: Bulky groups on both the aryl ring and the diol protecting group can shield the electrophilic boron center from nucleophilic attack by water (hydrolysis) or other reagents. This steric protection generally enhances the stability of the boronate ester.
-
Electronic Effects: The electron density of the aryl ring plays a crucial role. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups can decrease the Lewis acidity and enhance stability.
Comparative Stability of Aryl Boronate Esters
Based on these principles, we can categorize and compare the stability of different aryl boronate esters. Perylene, a large polycyclic aromatic hydrocarbon, is expected to confer significant steric hindrance and possess a relatively electron-rich aromatic system, both of which suggest a higher stability compared to simpler aryl boronate esters.
| Aryl Boronate Ester Class | Aryl Group Example | Diol Example | Expected Relative Stability | Rationale |
| Simple Aryl | Phenyl | Pinacol | Moderate | Baseline for comparison. Susceptible to hydrolysis and oxidation under certain conditions. |
| Sterically Hindered Aryl | 2,4,6-Triisopropylphenyl | Pinacol | High | Bulky ortho substituents effectively shield the boron center, significantly increasing hydrolytic and oxidative stability. |
| Electron-Deficient Aryl | 4-Nitrophenyl | Pinacol | Low | The electron-withdrawing nitro group increases the Lewis acidity of boron, accelerating hydrolysis. |
| Electron-Rich Aryl | 4-Methoxyphenyl | Pinacol | Moderate to High | The electron-donating methoxy group reduces the Lewis acidity of boron, enhancing stability compared to simple phenyl boronate esters. |
| Polycyclic Aromatic (e.g., Pyrene) | Pyrenyl | Pinacol | High | The large, extended aromatic system provides significant steric bulk, hindering nucleophilic attack. The electron-rich nature of the polycyclic system can also contribute to stability.[1][2] |
| Perylene Boronate Ester | Perylenyl | Pinacol | Very High (Inferred) | The perylene moiety is even larger and more sterically demanding than pyrene, suggesting exceptional steric protection. Its extensive π-system likely contributes to electronic stabilization. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of boronate esters, the following experimental protocols are commonly employed.
Hydrolytic Stability Assay
The rate of hydrolysis of a boronate ester can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[3]
Protocol using ¹H NMR Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the boronate ester in a deuterated organic solvent (e.g., DMSO-d₆).
-
Initiation of Hydrolysis: In an NMR tube, dissolve a known concentration of the boronate ester in the deuterated solvent. Add a specific volume of D₂O to initiate hydrolysis.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of a characteristic proton signal of the boronate ester and the appearance of a signal from the corresponding boronic acid. Integrate the respective signals to determine the concentration of each species over time.
-
Kinetic Analysis: Plot the concentration of the boronate ester versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the hydrolysis rate constant.
Oxidative Stability Assay
The stability of boronate esters against oxidative degradation, particularly by reactive oxygen species (ROS), is crucial for their use in biological applications.[4][5]
Protocol using a Fluorescent Reporter:
-
Reagent Preparation:
-
Prepare a stock solution of the boronate ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of a ROS-generating system (e.g., hydrogen peroxide).
-
Prepare a solution of a fluorescent indicator that reacts with the product of boronate ester oxidation (e.g., a phenol).
-
-
Reaction Setup: In a microplate well, combine the boronate ester solution and the fluorescent reporter.
-
Initiation of Oxidation: Add the ROS-generating solution to initiate the oxidative degradation of the boronate ester.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals using a microplate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of oxidation of the boronate ester. Calculate the initial rate of reaction from the linear portion of the fluorescence versus time plot.
Visualization of Boronate Ester Application in ROS Detection
The "instability" of boronate esters in the presence of reactive oxygen species is cleverly exploited in the design of fluorescent probes for detecting ROS in biological systems. The following diagram illustrates this process.
Caption: Workflow of ROS detection using a boronate-based fluorescent probe.
This mechanism highlights a key application where the controlled instability of a boronate ester is a design feature rather than a limitation. The high stability of the probe in the absence of ROS is essential for a low background signal, while its rapid reaction with ROS provides a sensitive and specific readout. The steric and electronic properties of the aryl group, such as in a perylene boronate ester, would modulate the probe's reactivity and, consequently, its sensitivity and selectivity.
Conclusion
While direct comparative studies are scarce, the chemical principles governing boronate ester stability strongly suggest that perylene boronate esters exhibit superior stability compared to simpler aryl boronate esters. This enhanced stability is attributed to the significant steric hindrance and electron-rich nature of the perylene core. For applications requiring robust boronate esters that can withstand challenging reaction conditions or long-term storage, perylene boronate esters represent a promising, albeit potentially more synthetically challenging, option. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of these and other boronate esters to make informed decisions for their specific applications in drug development and scientific research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, which combines the chemical properties of a boronic acid pinacol ester and a polycyclic aromatic hydrocarbon (PAH). Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
This compound should be treated as hazardous waste and must not be disposed of in standard trash or poured down the drain.[1] Both the boronic ester and the perylene moiety necessitate careful handling and disposal through a licensed professional waste disposal service.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
This procedure outlines the segregation, collection, and storage of waste containing this compound.
Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, sealable, and clearly labeled containers for solid and liquid waste.
-
Labeling : All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and a polycyclic aromatic hydrocarbon.
Solid Waste Disposal
-
Contaminated Materials : Items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be collected in the designated solid hazardous waste container.
-
Cleanup of Spills : For dry spills, use dry cleanup procedures to avoid generating dust.[3] Gently sweep the material into a suitable container. Do not use a vacuum unless it is specifically designed for hazardous dust.[3]
Liquid Waste Disposal
-
Unused Solutions : Any unused solutions containing the compound should be poured into the designated liquid hazardous waste container.
-
Solvent Rinses : Rinses of glassware with organic solvents (e.g., acetone, ethyl acetate) should be collected as hazardous liquid waste.
Decontamination of Glassware
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent and collect the rinsate in the liquid hazardous waste container.
-
Secondary Decontamination : To hydrolyze any residual boronic ester, a basic wash can be employed, which converts it into a more water-soluble boronate salt.[1] This rinsate must also be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Pickup
-
Storage : Keep the sealed and labeled waste containers in a designated satellite accumulation area.
-
Disposal : Adhere to your institution's specific procedures for the pickup and disposal of hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on best practices for handling structurally similar chemicals, namely boronic acid esters and polycyclic aromatic hydrocarbons (PAHs). It is imperative to treat this compound with a high degree of caution and to supplement this guide with a thorough risk assessment for your specific laboratory conditions.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] The perylene moiety suggests potential hazards associated with polycyclic aromatic hydrocarbons, which can include carcinogenicity and mutagenicity.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6] | To prevent respiratory tract irritation.[6] |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust. Use tools and equipment that can be easily decontaminated.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
For long-term storage, refrigeration (2-8°C) is recommended to maintain product quality.[2]
Spill and Disposal Plan
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert laboratory personnel.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.
Visualization of PPE Workflow
Caption: PPE Workflow for Chemical Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 4. quora.com [quora.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
